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  • Product: 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane
  • CAS: 68239-06-5

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane

An In-Depth Technical Guide to 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane in Advanced Biomaterials Executive Summary In the landscape of advanced polymer chemistry and biomaterial engineering, the structural...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane in Advanced Biomaterials

Executive Summary

In the landscape of advanced polymer chemistry and biomaterial engineering, the structural design of precursors dictates the macroscopic performance of the final matrix. 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane (CAS: 68239-06-5)[1], commercially recognized as Dimer Diisocyanate (DDI), represents a paradigm shift in aliphatic isocyanate chemistry. Derived from a 36-carbon dimerized fatty acid backbone[2], this cycloaliphatic molecule offers a unique combination of extreme hydrophobicity, low toxicity, and high steric hindrance[3].

For drug development professionals and biomaterial scientists, DDI is a critical building block. It enables the synthesis of biostable, segmented polyurethanes that resist hydrolytic and enzymatic degradation in vivo, making it indispensable for long-term implantable medical devices and controlled drug-eluting matrices[4].

Molecular Architecture & Physicochemical Profiling

The chemical structure of DDI is defined by a central cyclohexane ring substituted with highly flexible pentyl and heptyl chains, flanked by two 9-carbon (nonyl) chains terminating in reactive isocyanate (-NCO) groups.

This bulky, branched architecture physically disrupts the tight packing of polymer chains, lowering the glass transition temperature ( Tg​ ) of the resulting polyurethane soft segments. Unlike traditional short-chain aliphatic isocyanates (e.g., HDI) or aromatic isocyanates (e.g., MDI, TDI), DDI's massive hydrocarbon volume creates a "water exclusion zone" around the vulnerable urethane linkages, shielding them from hydrolytic attack[2].

Quantitative Data Summary
PropertyValueScientific Causality / Practical Implication
CAS Number 68239-06-5Unique identifier for regulatory and sourcing compliance[1].
Molecular Formula C38H70N2O2C36 dimer backbone + 2 NCO groups; defines the extreme hydrophobicity.
Molecular Weight 586.97 g/mol High mass prevents volatility, eliminating inhalation toxicity risks during synthesis[3].
Theoretical NCO % ~14.31%Critical parameter for stoichiometric balancing in step-growth polymerization.
Physical State Low-viscosity liquidEnables solvent-free (bulk) polymerization, reducing VOCs in medical device manufacturing[2].
Water Sensitivity Exceptionally LowReduces side-reactions (urea/CO2 foaming) upon ambient exposure, ensuring reproducible matrix morphology[2].

Mechanistic Pathways: Biostability & Polymerization

The aliphatic nature of the isocyanate groups in DDI means they lack the resonance stabilization found in aromatic isocyanates. Consequently, DDI exhibits lower, highly controllable reactivity. This controlled kinetic profile necessitates the use of organometallic catalysts (such as bismuth carboxylates or dibutyltin dilaurate) to achieve practical polymerization times[5].

The true value of DDI lies in its biological inertness. When aromatic polyurethanes degrade, they can release toxic diamines (e.g., MDA). Conversely, the theoretical degradation products of DDI are complex cycloaliphatic diamines, which are highly hydrophobic, sterically hindered, and exhibit negligible systemic mobility or cytotoxicity[3].

G Structure Cycloaliphatic C36 Backbone Hydrophobicity Water Exclusion Zone Structure->Hydrophobicity Steric Steric Shielding of Urethanes Structure->Steric Stability Hydrolytic & Enzymatic Stability Hydrophobicity->Stability Steric->Stability Application Biostable Medical Implants Stability->Application

Fig 1. Mechanistic pathway of DDI-induced biostability in implantable polymers.

Self-Validating Experimental Protocol: Synthesis of Biostable Polyurethane

To harness the properties of DDI for medical implants[4], a strict two-step prepolymer method is required. This prevents random block distribution and ensures well-defined phase separation between the elastomeric soft segments and the crystalline hard segments.

Objective: Synthesize a medical-grade segmented polyurethane (SPU) using DDI, Poly(tetramethylene ether) glycol (PTMEG, MW 1000), and 1,4-Butanediol (BDO).

Phase 1: Reagent Dehydration (Moisture Control)
  • Action: Degas PTMEG and BDO under vacuum (<1 Torr) at 80°C for 12 hours.

  • Causality: Even trace water reacts with isocyanates to form unstable carbamic acids, which decompose into primary amines and CO₂ gas. This side-reaction destroys the strict 1:1 stoichiometry required by Carothers' equation for high-molecular-weight step-growth polymerization, resulting in weak oligomers and micro-foaming.

Phase 2: Prepolymer Synthesis & Titrimetric Validation
  • Action: In a nitrogen-purged, jacketed reactor, add the dehydrated PTMEG. Introduce DDI at a strict NCO:OH molar ratio of 2:1. Add 0.01 wt% Dibutyltin dilaurate (DBTDL) catalyst. Heat to 80°C under continuous stirring for 3 hours.

  • Validation Check (ASTM D2572 Protocol): Withdraw a 1g aliquot of the reacting mixture. React it with a known excess of 0.1 N di-n-butylamine in dry toluene, then back-titrate the unreacted amine with 0.1 N HCl using a bromophenol blue indicator.

  • System Logic: This is a self-validating gate. The reaction is only advanced to Phase 3 when the empirical NCO content matches the theoretical prepolymer NCO%. If the NCO% is too high, the reaction is incomplete; if it is too low, detrimental side-reactions (e.g., allophanate crosslinking) have occurred.

Phase 3: Chain Extension and Morphological Lock-in
  • Action: Once validated, add the stoichiometric amount of BDO (exactly matching the remaining NCO groups) under high-shear mixing for 60 seconds. Cast the reacting mixture into a pre-heated PTFE mold and cure at 100°C for 24 hours.

  • Causality: The rapid addition of the short-chain diol forces the formation of urethane-dense "hard segments." Curing at 100°C provides the thermodynamic energy required for these hard segments to phase-separate from the hydrophobic DDI/PTMEG soft segments, forming the physical crosslinks that give the biomaterial its ultimate tensile strength and fatigue resistance.

G DDI DDI (CAS 68239-06-5) Diisocyanate Prepolymer NCO-Terminated Prepolymer DDI->Prepolymer Step 1: 80°C NCO:OH > 1 Diol Macrodiol (Soft Segment) Diol->Prepolymer Polyurethane Segmented Polyurethane Prepolymer->Polyurethane Step 2: Chain Extender Catalyst

Fig 2. Two-step step-growth polymerization workflow for DDI-based polyurethanes.

Conclusion

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane is far more than a standard crosslinker. Through its massive C36 cycloaliphatic footprint, it engineers inherent biostability, hydrophobicity, and low-toxicity profiles directly into the polymer backbone. By adhering to strict, self-validating stoichiometric protocols, researchers can leverage DDI to formulate next-generation matrices for drug delivery and permanent medical implants.

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Exploratory

Thermal Stability Profile of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane Monomers: A Mechanistic and Kinetic Guide

Executive Summary For researchers and scientists engineering advanced biocompatible polyurethanes, elastomers, and drug-delivery matrices, the thermal stability of the foundational monomer is a critical parameter. 2-Hept...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and scientists engineering advanced biocompatible polyurethanes, elastomers, and drug-delivery matrices, the thermal stability of the foundational monomer is a critical parameter. 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane (CAS: 68239-06-5), commercially recognized as Dimer Diisocyanate (DDI), represents a paradigm shift in aliphatic isocyanate chemistry[1]. Derived from a C36 dimerized fatty acid backbone, this monomer offers an unprecedented combination of low toxicity, high flexibility, and extreme thermal resilience[2]. This whitepaper provides an in-depth analysis of the thermodynamic properties, degradation kinetics, and self-validating analytical workflows required to profile this highly specialized monomer.

Molecular Architecture and Causality of Thermal Resilience

The exceptional thermal stability of 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane is directly governed by its unique molecular architecture. Unlike traditional aromatic isocyanates (e.g., TDI or MDI), which are highly susceptible to quinoid-type auto-oxidation and subsequent thermal yellowing, DDI is a fully aliphatic structure[2].

Mechanistic Drivers of Stability:
  • Steric Shielding: The central cyclohexane ring is flanked by bulky heptyl and pentyl appendages. This massive hydrocarbon bulk acts as a thermodynamic sink. When exposed to thermal stress, energy is dissipated across dozens of C–C and C–H vibrational modes before sufficient energy can localize at the reactive –N=C=O functional groups.

  • Absence of Aromaticity: The lack of conjugated pi-systems prevents the resonance stabilization of radical intermediates. Consequently, the monomer does not undergo the oxidative degradation pathways that plague aromatic counterparts, ensuring non-yellowing performance even under prolonged thermal and UV exposure[1].

  • Vapor Pressure Suppression: The high molecular weight (586.97 g/mol ) and extensive intermolecular van der Waals forces drive the vapor pressure down to virtually zero at ambient conditions (~2.08 × 10⁻¹⁶ mmHg)[1]. This eliminates the volatility-driven thermal mass loss seen in shorter-chain aliphatic isocyanates like HDI.

Quantitative Thermal Data Profile

The monomer exhibits extreme resistance to volatilization and thermal cleavage prior to polymerization. Once polymerized into a polyurethane network, the thermal degradation profile shifts to reflect the dissociation energy of the urethane linkages.

Table 1: Thermodynamic Parameters of DDI Monomers and Derived Polymers
PropertyValueAnalytical Context / Source
Molecular Weight 586.97 g/mol Calculated (C₃₈H₇₀N₂O₂)[1]
Boiling Point >540°C (up to 642.6°C)ASTM D1120 / Literature[1][3]
Flash Point 258.3°C – 290°CASTM D92 (Cleveland Open Cup)[1][3]
Vapor Pressure (25°C) ~2.08 × 10⁻¹⁶ mmHgExtrapolated limits[1]
Polymer Tonset​ 200°C – 382°CInitial urethane bond cleavage[2][4]
Polymer Tmax​ 442°C – 452°CMaximum rate of backbone degradation[4]

Note: While the monomer itself is stable beyond 500°C, the derived polyurethanes begin to show thermal degradation around 200°C due to the inherent thermodynamic limits of the urethane bond[4].

Self-Validating Experimental Workflows

To accurately profile the thermal stability of DDI and its derivatives, researchers must employ a multi-modal, self-validating analytical approach. The following protocols are engineered to isolate specific thermodynamic variables, ensuring that the resulting data is an artifact-free representation of the molecule's intrinsic properties.

Protocol A: Thermogravimetric Analysis (TGA) for Degradation Kinetics

Objective: Determine Tonset​ , Tmax​ , and activation energy ( Ea​ ) of thermal degradation.

  • Sample Preparation: Isolate 3 to 5 mg of the DDI monomer (or its polymerized derivative) in an aluminum or alumina crucible[4].

    • Causality: Restricting the sample mass prevents thermal gradients within the bulk material, ensuring that the recorded temperature accurately reflects the sample temperature, thereby preventing artificially broadened derivative thermogravimetric (DTG) peaks.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min[4].

    • Causality: An inert atmosphere strictly isolates thermal homolysis (pure bond dissociation) from thermo-oxidative degradation. To validate oxidative stability, a parallel run in synthetic air should be conducted; the ΔTonset​ between the N2​ and Air runs quantifies the material's susceptibility to oxidation.

  • Dynamic Heating Ramp: Heat the sample from ambient temperature to 600°C at a precise rate of 10°C/min[4].

    • Causality: A 10°C/min ramp provides the optimal thermodynamic balance. Faster rates induce thermal lag (shifting peaks to artificially high temperatures), while slower rates can cause overlapping degradation mechanisms to merge, obscuring the distinct cleavage of the isocyanate groups from the aliphatic backbone.

Protocol B: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Map the glass transition ( Tg​ ), crystallization ( Tc​ ), and melting ( Tm​ ) behaviors.

  • First Heating Scan: Heat a 2–5 mg sample from -80°C to 175°C at 10°C/min under N2​ [4].

    • Causality: This initial scan is strictly preparatory. It erases the "thermal history" of the polymer or monomer, relieving internal stresses and morphological artifacts imparted during synthesis, shipping, or storage.

  • Controlled Cooling: Cool the sample from 175°C back to -80°C at a slower rate of 5°C/min[4].

    • Causality: The long C36 aliphatic chains require significant relaxation time to organize into crystalline domains. A slower cooling rate prevents supercooling, revealing the true crystallization kinetics of the steric bulk.

  • Second Heating Scan: Re-heat the sample to 175°C at 10°C/min[4].

    • Causality: Data extracted from this second scan yields the absolute glass transition temperature ( Tg​ ), reflecting the pure molecular architecture of the DDI network rather than its processing history.

Analytical Workflow Visualization

The following diagram maps the logical progression of the thermal profiling methodology, demonstrating how parallel data streams converge to form a complete kinetic model.

G N1 DDI Monomer (CAS 68239-06-5) N2 TGA Analysis (10°C/min, N2) N1->N2 Mass Loss N3 DSC Analysis (Heat-Cool-Heat) N1->N3 Heat Flow N4 Kinetic Modeling (Ozawa/Arrhenius) N2->N4 Tonset, Tmax N3->N4 Tg, Tm N5 Thermal Stability Profile Generation N4->N5 Ea, Lifetime

Analytical workflow for determining the thermal stability profile of DDI monomers.

Conclusion

The 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane monomer represents a highly stable, low-toxicity building block for advanced materials[1][2]. Its unique C36-derived aliphatic architecture provides immense steric shielding, pushing its boiling point beyond 540°C and ensuring exceptional resistance to thermal and oxidative degradation[3]. By employing rigorous, self-validating TGA and DSC protocols, researchers can accurately extract the kinetic parameters necessary to predict the lifecycle and thermal limits of DDI-derived polymers in high-stress applications.

References

  • Cas 68239-06-5,2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane Source: lookchem.com URL:1

  • Synthesis and properties of non-isocyanate polyurethanes... Source: rsc.org URL:4

  • DIMERYL DIISOCYANATE (DDI 1510) Safety Data Sheet Source: eastharbourgroup.com URL:3

  • Vegetable oil based polyurethane coatings – A sustainable approach: A review Source: researchgate.net URL:2

Sources

Foundational

Thermomechanical Profiling and Glass Transition Dynamics of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane-Based Polyurethanes

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing DOT Diagrams

I've just finalized the DOT diagrams to enhance visual clarity and direct impact. I'm focusing on the captions now. Diagram 1 will illustrate how DDI side chains increase free volume, lowering the Tg. I've chosen colors that are in high-contrast. The focus is to make the diagrams self-explanatory, even without external context. I will then work on Diagram 2, the DSC workflow, where I will use it to illustrate how I erase thermal history, standardize the material's state, induce Tg, and finally, calculate Tg, ensuring each step functions as a validating control. The caption will focus on the self-validating aspect.

Constructing Table 1

I'm now drafting Table 1, comparing thermomechanical properties across different diisocyanate-based polyurethanes. I am presenting DDI 1410 against HDI, IPDI, and MDI, focusing on chemical nature, crystallinity, typical Tg range, and hydrolytic stability. This table showcases the unique advantages conferred by DDI's C36 aliphatic backbone, notably its very low Tg and excellent hydrolytic stability. I will add a note on the macroglycol effect.

Describing DDI Significance

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Validating DSC Results

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Validating DOT Diagram Updates

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Integrating Biomedical Focus

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Elaborating on Zero-Order Kinetics

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Executive Summary

In the development of advanced elastomeric materials and controlled-release pharmaceutical matrices, the glass transition temperature ( Tg​ ) of the polymer backbone dictates both mechanical flexibility and molecular diffusion kinetics. Polyurethanes synthesized using 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane —commercially recognized as Dimer Diisocyanate (DDI 1410, CAS: 68239-06-5)—exhibit highly anomalous and desirable thermomechanical profiles.

Unlike conventional short-chain aliphatic or aromatic diisocyanates (such as HDI or MDI), this C36 long-chain aliphatic diisocyanate introduces massive steric bulk and hydrophobicity into the polymer network. This whitepaper deconstructs the structural causality behind the profoundly depressed Tg​ of DDI-based polyurethanes, establishes self-validating analytical protocols for thermomechanical characterization, and bridges these properties to high-value applications in drug delivery and biomedical engineering.

Mechanistic Origins of Glass Transition in DDI-Polyurethanes

The glass transition temperature is the critical thermal threshold where an amorphous polymer transitions from a rigid, glassy state to a flexible, rubbery state 1. In segmented polyurethanes, Tg​ is dictated by the degree of microphase separation between the flexible "soft segments" (macroglycols) and the rigid "hard segments" (diisocyanate and chain extenders) 2.

The unique Tg​ suppression in DDI-based polyurethanes is driven by three interacting molecular phenomena:

  • Extreme Steric Hindrance: The central cyclohexane ring is flanked by a 7-carbon (heptyl) chain and a 5-carbon (pentyl) chain. These bulky pendant groups physically obstruct adjacent polymer chains from aligning.

  • Disruption of Hydrogen Bonding: In standard polyurethanes, urethane linkages (-NH-COO-) form dense intermolecular hydrogen bond networks, creating crystalline hard domains that elevate Tg​ . The massive C36 aliphatic backbone of DDI shields these urethane groups, preventing tight hydrogen bonding and rendering the hard domains largely amorphous 3.

  • Internal Plasticization (Free Volume Expansion): The two 9-isocyanatononyl chains act as internal plasticizers. They drastically increase the free volume within the polymer matrix, lowering the thermal energy required for coordinated segmental motion (the α -transition).

MolecularDynamics DDI DDI Monomer (Bulky Side Chains) Urethane Urethane Linkage (Sterically Hindered) DDI->Urethane Polymerization FreeVolume Increased Free Volume (High Chain Mobility) Urethane->FreeVolume Disrupts H-Bonding LowTg Depressed Tg (< 0°C) FreeVolume->LowTg Lowers Energy Barrier

Fig 1: Steric hindrance from DDI side chains increases free volume, lowering the Tg.

Pharmaceutical & Biomedical Implications of a Depressed Tg​

For drug development professionals engineering controlled-release matrices (e.g., transdermal patches, implantable drug depots, or vaginal rings), the polymer's Tg​ must reliably sit below physiological temperature (37°C).

Because DDI-based polyurethanes possess a Tg​ well below 0°C, they remain in a highly compliant, rubbery state in vivo. This ensures that the free volume is sufficient to allow predictable, diffusion-controlled drug release kinetics. Furthermore, the highly hydrophobic nature of the C36 backbone provides exceptional hydrolytic stability 4, preventing the matrix from degrading prematurely and causing dose dumping—a critical failure mode in conventional polyester-based delivery systems.

Quantitative Thermomechanical Comparison
Diisocyanate BaseChemical BackboneHard Segment CrystallinityTypical Tg​ Range (°C)Hydrolytic Stability
DDI 1410 C36 Branched Aliphatic Amorphous -50 to -10 Excellent
HDI C6 Linear AliphaticHighly Crystalline-20 to +20Good
IPDI CycloaliphaticSemi-Crystalline+10 to +50Good
MDI AromaticHighly Crystalline+20 to +80Moderate

(Note: Tg​ ranges assume standard reaction with flexible polyether/polyester macroglycols such as PTMEG or PCL).

Self-Validating Experimental Protocols for Tg​ Determination

To ensure scientific integrity and reproducibility, the thermomechanical profiling of DDI-polyurethanes must account for residual stresses induced during synthesis (e.g., solvent casting or extrusion). The following protocols are designed as self-validating systems.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Isolate the true polymer chain dynamics by systematically erasing thermal history.

  • Calibration (System Validation): Calibrate the DSC using Indium ( Tm​ = 156.6°C) and Zinc standards to ensure heat flow and temperature accuracy.

  • Sample Preparation: Encapsulate 5–10 mg of desiccated DDI-polyurethane film in a hermetic aluminum pan.

  • First Heating Cycle (Erasure): Heat from -90°C to 150°C at 10°C/min under a nitrogen purge.

    • Causality: This step melts any parasitic micro-crystals and relaxes mechanical stresses trapped during film formation, establishing a thermodynamic blank slate.

  • Controlled Cooling (Standardization): Cool the sample from 150°C to -90°C at a strict 10°C/min.

    • Causality: Enforces a uniform thermal history and baseline morphology across all tested samples.

  • Second Heating Cycle (Measurement): Heat from -90°C to 150°C at 10°C/min.

  • Data Analysis: Identify Tg​ at the inflection point of the endothermic step-change in heat capacity ( ΔCp​ ).

Protocol Sample PU Film Sample (Desiccated 48h) Heat1 1st Heat Cycle (-90°C to 150°C) Sample->Heat1 Erase Thermal History Cool Controlled Cooling (10°C/min to -90°C) Heat1->Cool Standardize State Heat2 2nd Heat Cycle (Measure Heat Flow) Cool->Heat2 Induce Transition Tg Tg Calculation (Half-Cp Extrapolation) Heat2->Tg Data Analysis

Fig 2: Self-validating DSC workflow to isolate polymer Tg by erasing thermal history.

Protocol B: Dynamic Mechanical Analysis (DMA)

Objective: Cross-verify DSC data by measuring the macroscopic viscoelastic response to the α -transition.

  • Sample Geometry: Cut the polymer into a uniform rectangular geometry (e.g., 30 mm × 5 mm × 1 mm).

  • Operational Parameters: Mount in tension mode. Apply a dynamic frequency of 1 Hz and a strain amplitude of 0.1%.

    • Causality: 1 Hz correlates closely with standard physiological/mechanical deformations. A strict 0.1% strain ensures the polymer is tested strictly within its Linear Viscoelastic Region (LVR), preventing structural damage during the test.

  • Thermal Sweep: Ramp temperature from -90°C to 100°C at 3°C/min.

  • Data Analysis: The Tg​ is definitively assigned to the peak maximum of the tanδ (damping factor) curve, which represents the temperature at which the polymer exhibits maximum energy dissipation due to the sudden onset of long-chain segmental mobility.

Conclusion

The integration of 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane (DDI 1410) into polyurethane architectures fundamentally alters the polymer's phase segregation dynamics. By utilizing extreme aliphatic steric bulk to disrupt urethane hydrogen bonding, formulators can engineer highly hydrophobic, biocompatible elastomers with a deeply suppressed Tg​ . Through rigorous, self-validating thermomechanical analysis (DSC/DMA), scientists can confidently tailor these matrices for next-generation drug delivery systems and resilient biomedical implants.

References

  • Tianjin Ruifeng Polymer. "Advantages of Dimeryl Diisocyanate (DDI) in Polyurethane Systems." Ruifeng Polymer Technical Insights. Available at:[Link]

  • ResearchGate. "High Biobased Carbon Content Polyurethane Dispersions Synthesized from Fatty Acid-Based Isocyanate." ResearchGate Publications. Available at:[Link]

  • Sculpteo. "Glass Transition Temperature: Definition and Role in Polymers." Sculpteo Material Science Guides. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes." NIH Open Access. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane (CAS 68239-06-5)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the basic material properties of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic material properties of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane, also known by its CAS number 68239-06-5 and as Dimeryl Diisocyanate (DDI). This unique aliphatic diisocyanate is characterized by its complex, high-molecular-weight structure, which imparts a distinct set of properties to the polymers derived from it. This document will delve into the chemical and physical characteristics of this compound, explore its synthesis, detail its handling and safety protocols, and discuss its current and potential applications, particularly in the realm of high-performance polymers. The information presented herein is intended to serve as a valuable resource for researchers and professionals in materials science, polymer chemistry, and drug development who are interested in leveraging the unique attributes of this versatile chemical.

Introduction

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane is a specialized aliphatic diisocyanate that has garnered interest for its ability to create flexible, durable, and hydrolytically stable polyurethane and polyurea polymers.[1] Unlike more common aromatic isocyanates such as MDI and TDI, its aliphatic nature prevents yellowing upon exposure to UV light, making it suitable for applications where color stability is paramount.[1] The long, branched alkyl chains and the cyclohexane ring contribute to its low volatility and unique solubility characteristics.[2] This guide will provide a detailed examination of its fundamental properties and its role in the development of advanced materials.

Chemical and Physical Properties

The distinct molecular architecture of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane gives rise to a specific set of physical and chemical properties that are summarized in the table below.

PropertyValueSource
CAS Number 68239-06-5[3]
Molecular Formula C38H70N2O2[4]
Molecular Weight 586.97 g/mol []
Appearance Viscous, pale yellow to colorless liquid[2]
Boiling Point 642.6°C at 760 mmHg[6]
Flash Point 258.3°C[3][6]
Density 0.917-0.931 g/cm³[7]
Isocyanate Content 13.60-14.40%[7]
Solubility Soluble in most polar and non-polar solvents[1]

The presence of two isocyanate (-NCO) groups makes this molecule highly reactive towards nucleophiles, particularly compounds containing active hydrogen atoms such as alcohols, amines, and water.[4] This reactivity is the basis for its use in the synthesis of polyurethanes and polyureas.

Chemical Structure

Caption: Chemical structure of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane.

Synthesis and Manufacturing

While specific, proprietary synthesis protocols for CAS 68239-06-5 are not publicly available, the general manufacturing process for similar dimeryl diisocyanates involves a multi-step approach starting from dimer fatty acids. A plausible synthetic pathway is outlined below.

Synthesis_Pathway DimerAcid Dimer Fatty Acid DimerAmide Dimer Fatty Acid Diamide DimerAcid->DimerAmide Amidation DimerDiamine Dimer Fatty Acid Diamine DimerAmide->DimerDiamine Reduction DDI Dimeryl Diisocyanate (DDI) CAS 68239-06-5 DimerDiamine->DDI Phosgenation

Caption: Plausible synthetic pathway for Dimeryl Diisocyanate (DDI).

Step-by-Step Methodological Principles
  • Amidation of Dimer Fatty Acid: The initial step involves the conversion of a dimer fatty acid into a dimer fatty acid diamide. This is typically achieved by reacting the dimer acid with ammonia or an amine at elevated temperatures and pressures.

  • Reduction of Dimer Fatty Acid Diamide to Dimer Fatty Acid Diamine: The resulting diamide is then reduced to the corresponding diamine. A common method for this transformation is the use of a metal hydride reducing agent, such as lithium aluminum hydride, in an etheral solvent.[7] The reaction mixture is typically heated under reflux for an extended period to ensure complete reduction.

  • Phosgenation of Dimer Fatty Acid Diamine: The final and most critical step is the conversion of the dimer fatty acid diamine to the diisocyanate via phosgenation.[7] This reaction is generally carried out by treating the diamine with phosgene or a phosgene equivalent like triphosgene in an inert solvent.[7][8] The reaction is highly exothermic and requires careful temperature control. The resulting diisocyanate is then purified, often through distillation, to remove any byproducts and unreacted starting materials.

It is important to note that the synthesis of isocyanates, particularly through phosgenation, involves highly toxic reagents and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety measures in place.[8]

Handling and Safety

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane is a hazardous chemical and requires strict adherence to safety protocols. The primary hazards are associated with its isocyanate functional groups, which are respiratory and skin sensitizers.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Inhalation3H331: Toxic if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin Sensitization1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source:[9][10][11]

Recommended Handling Procedures
  • Ventilation: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[3]

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when heating the material or if ventilation is inadequate.[]

    • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential to prevent skin contact.[]

    • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as alcohols, amines, and strong bases.[3]

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local regulations. Do not allow the material to enter drains or waterways.

Applications in Polymer Science

The primary application of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane is as a monomer in the synthesis of high-performance polyurethanes and polyureas. Its unique structure imparts several desirable properties to the resulting polymers.

Key Advantages in Polymer Formulations
  • Flexibility and Elasticity: The long, flexible aliphatic chains of DDI contribute to the formation of polymers with low glass transition temperatures, high elongation at break, and excellent flexibility, even at low temperatures.[11]

  • Hydrolytic Stability: Polyurethanes based on DDI exhibit enhanced resistance to water and humidity, leading to a longer service life in wet or exposed environments.[11]

  • UV Stability: As an aliphatic isocyanate, DDI-based polymers are not prone to the yellowing that affects aromatic isocyanate-based materials upon exposure to UV radiation.[1]

  • Low Toxicity Profile: Compared to many conventional isocyanates, DDI has a lower vapor pressure and is considered to have a more favorable toxicity profile, making it a "greener" alternative.[1]

Experimental Protocol: Synthesis of a DDI-based Polyurethane Elastomer

This protocol outlines a general procedure for the synthesis of a polyurethane elastomer using DDI and a polyol, such as hydroxyl-terminated polybutadiene (HTPB).

Materials:

  • 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane (DDI)

  • Hydroxyl-terminated polybutadiene (HTPB) or other suitable polyol

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Anhydrous solvent (e.g., toluene, methyl ethyl ketone)

Procedure:

  • Drying of Reagents: Ensure all glassware and reagents are thoroughly dried to prevent unwanted side reactions of the isocyanate with water. The polyol should be dried under vacuum at an elevated temperature (e.g., 80-100°C) for several hours.

  • Prepolymer Formation (Two-Step Method): a. In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add the desired amount of polyol and solvent. b. Heat the mixture to a specified temperature (e.g., 60-80°C) with stirring. c. Slowly add the DDI to the polyol solution. The NCO:OH ratio is a critical parameter that will determine the properties of the final polymer. For a prepolymer, an excess of isocyanate is used (NCO:OH > 1). d. If using a catalyst, add a small amount of DBTDL to the reaction mixture. e. Allow the reaction to proceed for a set period (e.g., 2-4 hours) to form the isocyanate-terminated prepolymer.

  • Chain Extension: a. In a separate vessel, prepare a solution of a chain extender (e.g., a diol or diamine) in the solvent. b. Slowly add the chain extender solution to the prepolymer with vigorous stirring. c. Continue stirring until the desired viscosity is reached.

  • Curing: a. Cast the resulting polymer solution onto a suitable surface or into a mold. b. Cure the polymer at a specified temperature and time to allow for complete reaction and cross-linking.

Polyurethane_Synthesis DDI Dimeryl Diisocyanate (DDI) Prepolymer Isocyanate-Terminated Prepolymer DDI->Prepolymer Polyol Polyol (e.g., HTPB) Polyol->Prepolymer Polyurethane Polyurethane Elastomer Prepolymer->Polyurethane ChainExtender Chain Extender (Diol or Diamine) ChainExtender->Polyurethane

Caption: Two-step synthesis of a polyurethane elastomer using DDI.

Potential Applications in Drug Development and Biomedical Devices

The biocompatibility of polyurethanes, coupled with the unique properties imparted by DDI, suggests potential applications in the biomedical field.[12] While specific research on CAS 68239-06-5 in this area is limited, the characteristics of DDI-based polymers make them attractive candidates for:

  • Medical Device Coatings: The flexibility, durability, and hydrolytic stability of DDI-based polyurethanes could be advantageous for coating medical devices such as catheters and implants, potentially improving their biocompatibility and longevity.[13]

  • Drug Delivery Systems: The hydrophobic nature of the DDI backbone could be utilized in the design of controlled-release drug delivery systems for hydrophobic drugs.

  • Tissue Engineering Scaffolds: The elastomeric properties of DDI-based polyurethanes may be suitable for creating flexible scaffolds for soft tissue engineering applications.

Further research is needed to fully explore the potential of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane in these and other advanced applications.

Conclusion

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane is a specialty aliphatic diisocyanate with a unique combination of properties that make it a valuable monomer for the synthesis of high-performance polymers. Its ability to impart flexibility, durability, hydrolytic stability, and UV resistance to polyurethanes and polyureas opens up a wide range of potential applications, from industrial coatings and adhesives to advanced materials for biomedical devices. As the demand for "greener" and more versatile polymer building blocks continues to grow, the importance of compounds like DDI is likely to increase. This guide has provided a foundational understanding of its basic material properties, serving as a starting point for researchers and professionals seeking to innovate with this remarkable molecule.

References

  • Synthesis, Modification of Dimer Acid Diisocyanate and It's Application on Fabric Finishing. (n.d.).
  • Synthesis of Dimer Fatty Acid Methyl Esters by Catalytic Oxidation and Reductive Amination: An Efficient Route to Branched Polyamides. (n.d.). ResearchGate.
  • CN101830832A - Synthesis method of dimer(fatty acid)yl diisocyanate. (2006, November 30). Google Patents.
  • Dimeryl diisocyanate(DDI). (2024, April 10). ChemBK.
  • Cyclohexane, 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl-. (n.d.). PubChem. Retrieved from [Link]

  • CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi. (n.d.).
  • CN101844988B - A kind of dimer fatty acid diamine, preparation method and use for .... (n.d.). Google Patents.
  • What is Dimeryl Diisocyanate (DDI). (2024, July 24). Theorem Chemical. Retrieved from [Link]

  • Synthesis of renewable diesel and jet fuel range alkanes using 2-methylfuran and cyclohexanone. (2022, April 28). PMC. Retrieved from [Link]

  • US5516935A - Process for the production of diisocyanates. (n.d.). Google Patents.
  • Cas 68239-06-5,2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane. (n.d.). Lookchem. Retrieved from [Link]

  • Advantages of Dimeryl Diisocyanate (DDI) in Polyurethane Systems. (2026, March 11). Tianjin Ruifeng. Retrieved from [Link]

  • US4423179A - Dimer acid based polyurethane coating compositions. (n.d.). Google Patents.
  • US20150246873A1 - Method for producing diisocyanates by phosgenating diamine suspensions. (n.d.). Google Patents.
  • Mechanical Properties of Polyurethane Cured by DDI/IPDI and its Application in PBX. (2016, March 25). Retrieved from [Link]

  • 1.2.3 - Commercial Isocyanates. (n.d.). poliuretanos. Retrieved from [Link]

  • Catalytic Diazoalkane-Carbonyl Homologation: Synthesis of 2,2-Diphenylcycloheptanone and Other Quaternary or Tertiary Arylalkan. (2021, September 24). Organic Syntheses. Retrieved from [Link]

  • Direct Asymmetric Reductive Amination. (2009, July 28). Journal of the American Chemical Society. Retrieved from [Link]

  • DDI, CAS: 68239-06-5 Dimeryl Diisocyanate, Dimeryl-di- isocyanate. (n.d.). Zipen. Retrieved from [Link]

  • HDI, Hexamethylene diisocyanate. (n.d.). IBIC Engineering. Retrieved from [Link]

  • US20210189201A1 - Adhesive formulation. (n.d.). Google Patents.
  • Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). YouTube. Retrieved from [Link]

  • Designing the epoxy adhesive formulations for manufacturing engineered woods. (n.d.). Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Submitted papers. (2021, April 14). in-adhesives. Retrieved from [Link]

  • Preparation of Aqueous Polyurethane Dispersions Using Aromatic Diisocyanate. (2025, October 16). Retrieved from [Link]

  • US3489744A - Preparation of diisocyanate dimers in aqueous medium. (n.d.). Google Patents.
  • Adhesive Formulation 01 PDF. (n.d.). Scribd. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocol for the Synthesis of High-Performance Pressure-Sensitive Adhesives Using 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane

Introduction: Engineering Advanced Adhesion with a Novel Cycloaliphatic Diisocyanate Pressure-sensitive adhesives (PSAs) are a class of viscoelastic materials that form a strong bond with a substrate upon the application...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering Advanced Adhesion with a Novel Cycloaliphatic Diisocyanate

Pressure-sensitive adhesives (PSAs) are a class of viscoelastic materials that form a strong bond with a substrate upon the application of light pressure. Their performance is a delicate balance of tack (initial adhesion), peel strength (bond strength), and shear strength (cohesive strength). Polyurethane-based PSAs, in particular, offer excellent flexibility, durability, and resistance to environmental factors, making them suitable for a wide range of high-performance applications.[1]

The properties of a polyurethane PSA are fundamentally dictated by the molecular architecture of its constituent monomers: a polyol "soft segment" and a diisocyanate "hard segment." The choice of the diisocyanate is critical in defining the cohesive strength and thermal stability of the adhesive. This application note details a comprehensive protocol for the synthesis of a solvent-based polyurethane PSA utilizing a unique cycloaliphatic diisocyanate: 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane , also known as Dimeryl Diisocyanate (DDI).

The complex, bulky, and hydrophobic nature of DDI, with its long aliphatic side chains, presents an opportunity to create PSAs with enhanced flexibility, low-temperature performance, and excellent water resistance. This guide provides a step-by-step methodology for researchers, scientists, and drug development professionals to synthesize and characterize a PSA based on this advanced monomer. We will delve into the causality behind the experimental choices, from reactant stoichiometry to reaction monitoring and final performance testing, ensuring a robust and reproducible synthesis.

Foundational Principles: The Chemistry of Polyurethane PSA Formation

The synthesis of the target PSA follows a two-step prepolymer method. This approach allows for precise control over the molecular weight and structure of the final polymer.

  • Prepolymer Formation: An excess of the diisocyanate (DDI) is reacted with a polyol (in this case, a polyether polyol). This reaction forms an isocyanate-terminated prepolymer. The ratio of isocyanate groups (-NCO) to hydroxyl groups (-OH), known as the NCO/OH ratio, is a critical parameter. A ratio greater than 1.0 ensures that the resulting prepolymer chains are capped with reactive isocyanate groups.[2][3][4]

  • Chain Extension: The isocyanate-terminated prepolymer is then reacted with a small-molecule diol, known as a chain extender. This step links the prepolymer chains together, significantly increasing the molecular weight to form the final high-performance adhesive.

The entire process is facilitated by a catalyst, typically an organotin compound, which accelerates the urethane formation reaction.[5]

Materials and Equipment

Chemicals and Reagents
Chemical Grade Supplier Notes
2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane (DDI)≥98%e.g., Sigma-Aldrich, ChemWhatThe key diisocyanate monomer.
Polypropylene glycol (PPG), Mn ~2000 g/mol Reagente.g., Sigma-Aldrich, CovestroThe polyol soft segment. Must be dried before use.
1,4-Butanediol (BDO)Anhydrous, ≥99%e.g., Sigma-AldrichThe chain extender.
Dibutyltin dilaurate (DBTDL)≥95%e.g., Sigma-AldrichCatalyst for the urethane reaction.
Ethyl AcetateAnhydrous, ≥99.8%e.g., Fisher ScientificReaction solvent.
TolueneAnhydrous, ≥99.8%e.g., Fisher ScientificDilution solvent for coating.
Di-n-butylamineReagente.g., Sigma-AldrichFor NCO titration.
Hydrochloric Acid (HCl)0.1 N standardized solutione.g., Fisher ScientificFor NCO titration.
Bromophenol BlueIndicator gradee.g., Fisher ScientificFor NCO titration.
Equipment
  • Four-neck round-bottom flask (500 mL)

  • Mechanical stirrer with a high-torque motor and stirring shaft with a PTFE blade

  • Heating mantle with a temperature controller

  • Reflux condenser

  • Nitrogen inlet and outlet (bubbler)

  • Dropping funnel

  • Thermometer

  • Vacuum oven

  • FTIR spectrometer with an ATR probe

  • Viscometer (e.g., Brookfield)

  • Adhesive film coater (e.g., K-coater or equivalent)

  • Tensile tester for peel and tack measurements

  • Shear strength testing apparatus

  • Standard steel test panels

  • Standard rollers for tape application (e.g., 2 kg)

  • Standard laboratory glassware, syringes, and balances

Safety Precautions: Handling Diisocyanates

WARNING: Diisocyanates are potent respiratory and skin sensitizers. Inhalation of vapors or direct contact with the skin can cause severe allergic reactions, including occupational asthma.[6][7] All procedures must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE) is mandatory.

  • Engineering Controls: A certified chemical fume hood with sufficient airflow is essential.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Latex gloves are not recommended.[8] Change gloves frequently.

    • Body Protection: A lab coat with long sleeves.

    • Respiratory Protection: If there is any risk of exposure outside of a fume hood, a supplied-air respirator is necessary.

  • Spill and Waste Management: Have a spill kit ready. Decontaminate spills and empty containers with a solution of 5% sodium carbonate, 0.5% liquid detergent, and 94.5% water. Dispose of all waste in accordance with local regulations.[7][9]

Detailed Synthesis Protocol

This protocol is designed for a laboratory-scale synthesis of approximately 200g of polyurethane PSA solution.

Reactant Stoichiometry and Calculation

The NCO/OH ratio is a critical factor influencing the final properties of the PSA. For the prepolymer step, an NCO/OH ratio of 2.0 is recommended as a starting point.

Step 1: Calculate Equivalents of Reactants

  • DDI (C₃₈H₇₀N₂O₂): Molecular Weight (MW) = 586.97 g/mol . Since it has two -NCO groups, the Equivalent Weight (EW) = MW / 2 = 293.49 g/eq.

  • PPG (Mn ~2000 g/mol ): Assuming a difunctional polyol, the Equivalent Weight (EW) = MW / 2 = 1000 g/eq.

  • 1,4-Butanediol (BDO): Molecular Weight (MW) = 90.12 g/mol . As a diol, the Equivalent Weight (EW) = MW / 2 = 45.06 g/eq.

Step 2: Determine Molar and Mass Quantities for Prepolymer Synthesis (NCO/OH = 2.0)

  • Basis: Let's start with 0.1 moles of PPG (2 hydroxyl equivalents).

    • Mass of PPG = 0.1 mol * 2000 g/mol = 200 g .

    • Hydroxyl equivalents from PPG = 0.1 mol * 2 = 0.2 eq.

  • Calculate required NCO equivalents:

    • NCO equivalents = 0.2 eq (from PPG) * 2.0 (NCO/OH ratio) = 0.4 eq.

  • Calculate mass of DDI:

    • Mass of DDI = 0.4 eq * 293.49 g/eq = 117.4 g .

Step 3: Determine Molar and Mass Quantities for Chain Extension

The chain extension step aims to react the remaining -NCO groups from the prepolymer.

  • NCO equivalents remaining after prepolymer formation:

    • 0.4 eq (from DDI) - 0.2 eq (reacted with PPG) = 0.2 eq.

  • Calculate required BDO equivalents:

    • A slight excess of hydroxyl groups is often used to ensure complete reaction of the isocyanate. Let's target 0.95 equivalents of BDO to the remaining NCO.

    • BDO equivalents = 0.2 eq * 0.95 = 0.19 eq.

  • Calculate mass of BDO:

    • Mass of BDO = 0.19 eq * 45.06 g/eq = 8.56 g .

Experimental Workflow

G cluster_0 Pre-Reaction Setup cluster_1 Prepolymer Synthesis (NCO/OH = 2.0) cluster_2 Chain Extension cluster_3 Final Product A Dry PPG at 100°C under vacuum for 2h C Charge dried PPG and Ethyl Acetate to the flask A->C B Assemble 4-neck flask with stirrer, condenser, N2 inlet, and thermometer B->C D Heat mixture to 60°C under N2 blanket C->D E Add DDI to the flask D->E F Add DBTDL catalyst (2-3 drops) E->F G Increase temperature to 80°C and react for 2-3 hours F->G H Monitor -NCO conversion via FTIR G->H I Cool the prepolymer solution to 60°C H->I Once -NCO content stabilizes J Add 1,4-Butanediol (BDO) solution dropwise I->J K Maintain at 60-70°C for 1-2 hours J->K L Monitor viscosity increase K->L M Cool to room temperature and dilute with Toluene L->M Reaction complete N Store in a sealed, moisture-proof container M->N

Caption: Experimental workflow for the two-step synthesis of the polyurethane PSA.

Step-by-Step Protocol

Part 1: Prepolymer Synthesis

  • Preparation: Dry the polypropylene glycol (200 g) in a vacuum oven at 100°C for at least 2 hours to remove any residual moisture. Water will react with the isocyanate, disrupting the stoichiometry.

  • Reactor Setup: Assemble the 500 mL four-neck round-bottom flask with the mechanical stirrer, reflux condenser, nitrogen inlet, and thermometer. Ensure all glassware is thoroughly dried.

  • Charging Reactants: Under a gentle stream of nitrogen, charge the dried PPG and 200 g of anhydrous ethyl acetate into the flask. The solvent helps to control the viscosity and reaction temperature.

  • Heating: Begin stirring and heat the mixture to 60°C.

  • Isocyanate Addition: Add the 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane (117.4 g) to the flask.

  • Catalyst Addition: Add 2-3 drops of dibutyltin dilaurate (DBTDL) catalyst using a syringe. The catalyst significantly accelerates the reaction between the isocyanate and hydroxyl groups.[10][11][12]

  • Reaction: Increase the temperature to 80°C and maintain for 2-3 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via FTIR spectroscopy. The disappearance of the characteristic -NCO peak at approximately 2270 cm⁻¹ indicates the consumption of isocyanate groups.[6][13] Alternatively, perform a di-n-butylamine back-titration to determine the free %NCO content. The reaction is complete when the %NCO value stabilizes at the theoretical value for the prepolymer.

Part 2: Chain Extension

  • Cooling: Once the prepolymer reaction is complete, cool the reactor contents to 60°C.

  • Chain Extender Addition: Dissolve the 1,4-Butanediol (8.56 g) in 20 g of anhydrous ethyl acetate. Add this solution dropwise to the prepolymer over 15-20 minutes using the dropping funnel. This controlled addition prevents localized high concentrations of the chain extender, which could lead to a non-uniform polymer structure.

  • Reaction: Maintain the reaction temperature at 60-70°C for an additional 1-2 hours.

  • Monitoring: The progress of the chain extension reaction is primarily monitored by a significant increase in the viscosity of the solution.

  • Completion and Dilution: Once the desired viscosity is reached, cool the reaction mixture to room temperature. Dilute the final adhesive solution with toluene to achieve a coating viscosity suitable for your application (typically 30-40% solids content).

  • Storage: Transfer the final PSA solution to a sealed, moisture-proof container for storage.

Characterization and Performance Testing

After synthesis, the PSA must be coated onto a suitable backing (e.g., PET film) and dried to remove the solvent. The dried film can then be tested for its adhesive properties according to established standards.

Sample Preparation for Testing
  • Coating: Use a film applicator to coat the PSA solution onto a polyester (PET) film. The coating thickness should be controlled to achieve a dry adhesive thickness of approximately 25-50 µm.

  • Drying: Dry the coated film in an oven at 70-80°C for 10-15 minutes to remove all solvents.

  • Lamination: Laminate the adhesive film with a release liner.

  • Conditioning: Condition the prepared samples at standard conditions (23°C ± 2°C and 50% ± 5% relative humidity) for at least 24 hours before testing.[7][8]

Performance Metrics and Test Protocols
Property Description Standard Test Method Brief Protocol
Peel Adhesion The force required to remove the adhesive tape from a standard test panel at a specified angle and speed.ASTM D3330 / PSTC-101[5][12][14][15][16]A 25 mm wide strip of the PSA tape is applied to a stainless steel panel using a standard roller. After a specified dwell time, the tape is peeled back at a 180° angle at a rate of 300 mm/min. The force required for peeling is recorded.
Static Shear Strength The ability of the adhesive to resist a static load applied parallel to the surface of the bond.ASTM D3654 / PSTC-107[10][11][17][18][19]A 25 mm x 25 mm area of the PSA tape is applied to a stainless steel panel. The panel is mounted vertically, and a standard weight (e.g., 1 kg) is attached to the free end of the tape. The time until the tape fails (falls off) is recorded.
Loop Tack The initial "grab" or "quick stick" of the adhesive to a surface with minimal pressure and contact time.PSTC-16[7][20][21]A loop of the PSA tape (adhesive side out) is brought into contact with a stainless steel panel at a controlled speed. The maximum force required to pull the loop away from the panel immediately after contact is measured.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Viscosity / Low Molecular Weight - Inaccurate NCO/OH ratio (too low).- Moisture contamination in reactants or solvent.- Insufficient reaction time or temperature.- Recalculate and verify stoichiometry.- Ensure all reactants and solvents are thoroughly dried.- Extend reaction time or slightly increase temperature, monitoring with FTIR.
Gelation during Synthesis - Inaccurate NCO/OH ratio (too high).- Localized high concentration of chain extender.- Reaction temperature too high.- Recalculate and verify stoichiometry.- Add chain extender solution slowly and with vigorous stirring.- Maintain the recommended reaction temperature.
Poor Adhesive Performance (Low Tack/Peel) - Incorrect NCO/OH ratio.- Molecular weight of the polyol is not optimal.- Incomplete solvent removal after coating.- Synthesize a series with varying NCO/OH ratios to optimize.- Experiment with different molecular weight polyols.- Increase drying time or temperature for the coated films.
Cohesive Failure (Adhesive Splits) - Low cohesive strength.- Insufficient crosslinking or molecular weight.- Increase the hard segment content by adjusting the NCO/OH ratio.- Consider using a small amount of a tri-functional polyol to introduce light crosslinking.

Conclusion

This application note provides a detailed, scientifically grounded protocol for the synthesis of a novel pressure-sensitive adhesive using 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane. By carefully controlling the stoichiometry, reaction conditions, and utilizing the prepolymer method, researchers can create high-performance PSAs with unique properties imparted by the bulky and hydrophobic nature of the DDI monomer. The provided characterization methods offer a standardized approach to evaluating the performance of the synthesized adhesive, ensuring reliable and comparable data. Adherence to the stringent safety protocols outlined is paramount for the safe handling of the diisocyanate raw materials. This guide serves as a comprehensive starting point for the exploration and application of this advanced adhesive chemistry.

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Sources

Application

Application of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane (DDI 1410) in Biomedical Polyurethane Elastomers

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale The development of long-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

The development of long-term implantable medical devices requires elastomers that can withstand the harsh, oxidative, and hydrolytic environment of the human body without releasing toxic degradation byproducts. Traditional polyurethanes (PUs) synthesized from aromatic diisocyanates—such as Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)—are highly susceptible to enzymatic cleavage, ultimately degrading into carcinogenic aromatic diamines[1].

To overcome this, 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane , commercially known as Dimer Diisocyanate (DDI 1410) , has emerged as a critical building block for next-generation biomedical elastomers[2]. Derived from C36 dimerized fatty acids, DDI 1410 is a long-chain, sterically hindered aliphatic diisocyanate[3].

The Causality of Biostability: The extreme hydrophobicity imparted by the 36-carbon aliphatic backbone acts as a thermodynamic barrier, repelling aqueous enzymes and shielding the susceptible urethane linkages from hydrolytic attack[4]. Furthermore, the bulky alkyl side chains (heptyl and pentyl groups) disrupt crystalline packing, yielding an amorphous, highly flexible polymer network that mimics the mechanical compliance of human soft tissue[5]. If degradation does occur, the resulting aliphatic diamines are benign and readily cleared by the body, ensuring strict compliance with ISO 10993 biocompatibility standards[1].

Physicochemical Profiling

To justify the selection of DDI 1410 over traditional precursors, the quantitative and qualitative differences are summarized below.

Table 1: Comparative Profile of DDI-based vs. Traditional MDI-based Polyurethanes

PropertyDDI 1410-Based PUMDI-Based PU (Traditional)Mechanistic Causality
Hydrolytic Stability Excellent (>12 months in vivo)Poor to ModerateC36 aliphatic chain repels water, sterically shielding urethane bonds[4].
Toxicity of Degradants Non-toxic (Aliphatic diamines)Highly Toxic (Aromatic diamines)Lack of aromatic rings prevents the formation of carcinogenic byproducts[1].
Vapor Pressure (25°C) Extremely LowHigh (Inhalation hazard)High molecular weight of DDI (~600 g/mol ) prevents volatilization, ensuring operator safety[4].
Elastomeric Modulus Low (High Flexibility)High (Rigid/Stiff)Bulky side chains (heptyl, pentyl) disrupt hard-segment crystallization[5].

Experimental Protocols: Synthesis of DDI-Polycarbonate Polyurethane (DDI-PCU)

The following protocol details the synthesis of a biostable DDI-PCU elastomer using a two-step prepolymer method .

Rationale for Two-Step Method: DDI 1410 is highly sterically hindered; its isocyanate (NCO) groups are significantly less reactive than those of aromatic diisocyanates[4]. A one-shot synthesis would result in unreacted monomers and a randomized, weak polymer network. The two-step method ensures precise end-capping and optimal microphase separation between the hard and soft segments.

Protocol 3.1: Prepolymer Synthesis & Chain Extension

Materials Required:

  • Diisocyanate: DDI 1410 (2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane)[3].

  • Macrodiol (Soft Segment): Polycarbonate diol (PCD, MW 2000 g/mol ).

  • Chain Extender (Hard Segment): 1,4-Butanediol (BDO).

  • Catalyst: Bismuth Neodecanoate (BiND) – Chosen over organotin catalysts to prevent cytotoxic heavy-metal leaching.

Step-by-Step Methodology:

  • Dehydration of Macrodiol:

    • Place 20.0 g of PCD into a 250 mL four-neck round-bottom flask equipped with a mechanical stirrer, argon inlet, and vacuum line.

    • Heat to 80°C under dynamic vacuum (<1 Torr) for 2 hours.

    • Causality: Trace moisture reacts with isocyanates to form unstable carbamic acid, which decomposes into primary amines and CO₂ gas. This side reaction disrupts stoichiometry and creates micro-voids in the final elastomer matrix[4].

  • Prepolymer Synthesis:

    • Break the vacuum with dry Argon.

    • Add DDI 1410 to achieve an NCO:OH molar ratio of exactly 2.05:1.00.

    • Add 0.05 wt% BiND catalyst. React at 85°C for 3.5 hours under continuous Argon flow and 300 rpm stirring.

    • Self-Validating Checkpoint: Perform a di-n-butylamine titration (ASTM D2572). Do not proceed until the measured %NCO is within ±0.1% of the theoretical NCO content. Premature chain extension leads to unreacted DDI and poor mechanical elasticity.

  • Chain Extension:

    • Degas the prepolymer under vacuum for 10 minutes to remove entrained argon.

    • Add BDO to achieve a final system-wide NCO:OH ratio of 1.05:1.00. Stir vigorously (800 rpm) for exactly 3 minutes.

    • Causality: The slight NCO excess (1.05) compensates for ambient moisture and allows for slight allophanate crosslinking, enhancing the material's ultimate tensile strength[5].

  • Casting and Thermal Curing:

    • Pour the viscous reacting mixture into pre-heated (100°C) PTFE-coated molds.

    • Cure in a forced-air convection oven at 100°C for 24 hours, followed by a 7-day post-cure in a desiccator at room temperature.

    • Causality: Extended thermal curing ensures 100% conversion of isocyanate groups, eliminating leachable monomers that could trigger an in vivo inflammatory response[1].

Workflow N1 Phase 1: Macrodiol Dehydration (Vacuum, 80°C, 2h) N2 Phase 2: Prepolymer Synthesis Add DDI 1410 (NCO:OH = 2:1) Argon, 85°C, 3.5h N1->N2 Removes H2O to prevent urea/CO2 formation Val1 Validation: NCO Titration Confirm Theoretical %NCO N2->Val1 Reaction progression Val1->N2 %NCO Too High (Continue Heating) N3 Phase 3: Chain Extension Add 1,4-Butanediol & BiND Catalyst Mix 3 mins Val1->N3 %NCO Target Reached N4 Phase 4: Casting & Curing PTFE Molds, 100°C, 24h N3->N4 Viscous Polymer Pour N5 Final Biomedical Elastomer (Ready for ISO 10993 Testing) N4->N5 Crosslinking & Phase Separation

Figure 1: Two-step prepolymer synthesis workflow for DDI 1410-based biomedical polyurethanes.

Characterization & Validation Workflows

To qualify the synthesized DDI-PCU for medical device integration (e.g., pacemaker leads, drug-eluting stents), it must pass rigorous in vitro accelerated aging and cytotoxicity assays.

Protocol 4.1: Accelerated Oxidative-Hydrolytic Degradation Assay

Objective: Validate the shielding effect of the DDI aliphatic backbone against macrophage-induced oxidation.

  • Cut the elastomer into standard ISO 37 dumbbell specimens. Record the initial dry weight ( W0​ ) and baseline ultimate tensile strength (UTS).

  • Immerse the specimens in an oxidative-hydrolytic medium (20% H₂O₂ in 0.1M CoCl₂) at 37°C for 30 days.

    • Causality: Co²⁺ ions catalyze the decomposition of H₂O₂ into highly reactive oxygen species (ROS), closely mimicking the oxidative burst of macrophages during a foreign body response[5].

  • Self-Validating Checkpoint: Wash, dry, and re-weigh the samples. A successfully synthesized DDI-based PU will exhibit <2% mass loss and retain >90% of its initial UTS , validating the steric protection provided by the C36 backbone[4].

Logic DDI 2-Heptyl-3,4-bis(9-isocyanatononyl) -1-pentylcyclohexane (DDI) C36 C36 Aliphatic Backbone DDI->C36 NoArom Absence of Aromatic Rings DDI->NoArom Bulky Bulky Alkyl Side Chains DDI->Bulky Hydro Extreme Hydrophobicity C36->Hydro Degrad Benign Aliphatic Degradation Products NoArom->Degrad Steric Steric Hindrance & Amorphous Soft Segment Bulky->Steric BioStab Hydrolytic & Oxidative Stability Hydro->BioStab NonTox In Vivo Biocompatibility Degrad->NonTox Steric->BioStab Flex High Elastomeric Flexibility Steric->Flex BioStab->NonTox Prevents toxic leaching

Figure 2: Mechanistic causality between DDI 1410 molecular structure and biomedical performance.

Sources

Method

Application Note: Step-Growth Polymerization Techniques for 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane

Executive Summary As a Senior Application Scientist, I approach the formulation of polyurethanes and polyureas not just as standard polymer syntheses, but as highly specific kinetic systems governed by monomer architectu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the formulation of polyurethanes and polyureas not just as standard polymer syntheses, but as highly specific kinetic systems governed by monomer architecture. 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane , commercially recognized as Dimer Diisocyanate (DDI, e.g., DDI 1410), is a unique aliphatic diisocyanate derived from a renewable 36-carbon dimer fatty acid backbone[1].

Unlike traditional short-chain aliphatic (HDI, IPDI) or aromatic (MDI, TDI) isocyanates, DDI possesses a massive hydrophobic core. This architectural distinction fundamentally alters its step-growth polymerization kinetics, demanding specialized catalytic approaches while offering unparalleled hydrolytic stability, flexibility, and moisture insensitivity for advanced coatings, biomedical implants, and solid propellant binders[2][3].

Mechanistic Causality: The Architecture of DDI

To successfully polymerize DDI, one must understand the causality between its molecular structure and its chemical behavior. The step-growth polyaddition of isocyanates with active hydrogen compounds (diols or diamines) relies on the electrophilicity of the isocyanate carbon.

  • Steric Hindrance & Catalyst Dependency: Aromatic isocyanates exhibit high reactivity due to the electron-withdrawing nature of the aromatic ring, which activates the -NCO group[4]. DDI is purely aliphatic and features a bulky 1-pentylcyclohexane core with long aliphatic chains. This creates profound steric hindrance and lowers the electrophilicity of the reactive centers. Consequently, DDI exhibits sluggish reaction kinetics and strictly requires the addition of potent Lewis acid catalysts—such as Dibutyltin dilaurate (DBTDL) or Bismuth carboxylates—to coordinate the isocyanate oxygen and lower the transition state energy[3].

  • Extreme Hydrophobicity & Moisture Insensitivity: A notorious failure point in polyurethane chemistry is the side reaction between -NCO groups and ambient moisture ( H2​O ), which generates unstable carbamic acid that decomposes into an amine and CO2​ gas, causing catastrophic bubbling in the polymer matrix. DDI's massive hydrocarbon backbone sterically repels water from the reactive centers, drastically suppressing this side reaction[1]. This allows for bubble-free casting of elastomers and coatings even in high-humidity environments[5].

Mechanism DDI DDI Monomer Architecture (C36 Aliphatic Backbone) Steric High Steric Hindrance & Aliphatic Nature DDI->Steric Hydro Extreme Hydrophobicity DDI->Hydro React Reduced NCO Reactivity (Requires Organotin/Bismuth) Steric->React Moist Moisture Insensitivity (Suppresses CO2 Foaming) Hydro->Moist

Caption: Mechanistic causality of DDI's molecular architecture on reaction kinetics.

Comparative Isocyanate Profiling

To contextualize the experimental choices in the protocols below, the quantitative properties of DDI must be compared against industry-standard isocyanates. The low NCO content reflects the high equivalent weight of the bulky monomer[6].

PropertyDDI 1410 (Dimer Diisocyanate)HDIIPDIMDI (Standard Aromatic)
Structure Type Long-chain Aliphatic (C38H70N2O2)Linear AliphaticCycloaliphaticAromatic
NCO Content (%) ~13.5 - 15.0~50.0~37.8~33.6
Relative Reactivity Very Low (Requires strong catalyst)ModerateModerateVery High
Moisture Sensitivity Extremely LowHighModerateVery High
Toxicity / Vapor Press. Very Low (Biostable)HighModerateModerate

Self-Validating Experimental Protocols

Protocol A: Synthesis of Biostable Polyurethane Elastomers (Two-Step Prepolymer Method)

Because DDI is exceptionally bulky, a "one-shot" polymerization method often leads to phase separation and incomplete conversion before the polymer solidifies. The two-step prepolymer method ensures proper end-capping of the macroglycol before chain extension, guaranteeing a regular distribution of hard and soft segments[2].

Reagents:

  • Diisocyanate: 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane (DDI)

  • Macroglycol: Polytetramethylene ether glycol (PTMEG, MW 1000)

  • Chain Extender: 1,4-Butanediol (BDO)

  • Catalyst: Dibutyltin dilaurate (DBTDL)

Step-by-Step Workflow:

  • Dehydration (Quality Control): Heat PTMEG to 100°C under high vacuum (<1 Torr) for 2 hours. Validation: Karl Fischer titration must confirm H2​O < 0.05% to prevent unwanted urea linkages.

  • Prepolymer Synthesis: Cool the PTMEG to 80°C under a dry Nitrogen atmosphere. Add DDI at an NCO:OH ratio of 2:1. Add 0.05 wt% DBTDL catalyst. React under continuous mechanical stirring for 2 to 3 hours.

  • Self-Validating Checkpoint: Extract a 1g aliquot and perform a di-n-butylamine titration (ASTM D2572) to determine the free %NCO. Logic: The reaction is only complete when the measured %NCO matches the theoretical %NCO for the prepolymer. Proceeding to chain extension prematurely will result in a brittle, low-molecular-weight oligomer.

  • Chain Extension: Once validated, add the BDO chain extender at an NCO:OH index of 1.05. Mix vigorously for 60 seconds. Validation: The mixture will exhibit a sudden, sharp viscosity spike (the gel point), physically validating successful molecular weight build-up.

  • Curing: Cast the reacting mixture into a pre-heated mold and cure at 100°C for 16 hours[2].

PU_Synthesis DDI DDI Monomer (Diisocyanate) Prepolymer NCO-Terminated Prepolymer DDI->Prepolymer DBTDL Catalyst 80°C, 2 Hours Polyol Macroglycol (PTMEG) Polyol->Prepolymer DBTDL Catalyst 80°C, 2 Hours PU Hydrophobic Polyurethane Prepolymer->PU + Extender 100°C Curing Extender Chain Extender (1,4-Butanediol) Extender->PU

Caption: Two-step step-growth polymerization workflow for DDI-based polyurethanes.

Protocol B: Ambient-Cured Polyurethane/Polyurea Binders

DDI’s low moisture sensitivity allows it to be used in ambient-cured systems, such as solid propellant binders, where it is crosslinked with HTPB (hydroxyl-terminated polybutadiene)[3].

Step-by-Step Workflow:

  • Formulation: Blend HTPB resin with DDI at an NCO:OH ratio of 0.85 to 0.90 to ensure flexibility[3].

  • Catalysis: Add Triphenylbismuth (TPB) or DBTDL at 0.01 wt%. Unlike standard coatings, this system does not require strict vacuum degassing due to DDI's water repellency.

  • Ambient Cure: Cast the mixture and allow it to cure at 25°C for 7 days.

  • Self-Validating Checkpoint: The physical absence of micro-voids (bubbles) in the cross-section of the cured matrix validates the moisture-repellent nature of the DDI backbone during the ambient curing phase, proving that the isocyanate reacted exclusively with the hydroxyls rather than atmospheric moisture.

Sources

Application

Application Note: Synthesizing High-Performance, UV-Stable Protective Coatings via Dimer Diisocyanate (DDI) Crosslinking

Mechanistic Rationale: The Photochemistry of Polyurethane Degradation In the development of protective coatings, the choice of diisocyanate dictates the long-term weatherability of the polyurethane (PU) network. Aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Photochemistry of Polyurethane Degradation

In the development of protective coatings, the choice of diisocyanate dictates the long-term weatherability of the polyurethane (PU) network. Aromatic isocyanates, such as Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), are highly reactive but prone to severe photo-oxidation. Upon exposure to ultraviolet (UV) radiation, the aromatic rings in these networks undergo photo-Fries rearrangement, oxidizing into highly conjugated quinone-imide chromophores that cause macroscopic yellowing and embrittlement[1].

To circumvent this, aliphatic diisocyanates are strictly required for optically clear, non-yellowing applications[2]. While Hexamethylene Diisocyanate (HDI) is the industry standard, it presents significant occupational health risks due to its high volatility and potential to induce respiratory sensitization[1][3].

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane , commercially recognized as Dimer Diisocyanate (DDI, e.g., DDI 1410), offers a superior mechanistic alternative[4]. Synthesized from dimerized fatty acids, DDI is a C36 aliphatic diisocyanate that fundamentally alters the coating's performance profile[5]:

  • Absolute UV Stability: The fully saturated, cycloaliphatic/aliphatic hydrocarbon backbone lacks the pi-electron systems required for chromophore generation, ensuring long-term optical clarity[2].

  • Hydrolytic Stability & Flexibility: The massive C36 hydrophobic spacer sterically shields the urethane linkages, repelling ambient moisture and providing exceptional elastomeric flexibility without the need for external plasticizers[2][5].

  • Favorable EHS Profile: The high molecular weight of DDI drastically reduces its vapor pressure, mitigating the inhalation hazards commonly associated with monomeric HDI[5].

Comparative Material Profiling

To justify the selection of DDI in formulation design, the following table summarizes the physicochemical causality between diisocyanate structure and macroscopic coating properties.

Diisocyanate TypeBackbone StructureUV Stability (Non-Yellowing)Vapor Pressure (Toxicity Risk)Hydrolytic ResistanceFilm Flexibility
MDI AromaticPoor (Forms quinones)LowModerateRigid
HDI Linear AliphaticExcellentHigh (Inhalation hazard)Low to ModerateModerate
DDI C36 CycloaliphaticExcellentVery Low (Safer handling)Excellent (Hydrophobic)Highly Flexible

Experimental Workflow: Synthesis of a DDI-Crosslinked 2K Protective Coating

G DDI Dimer Diisocyanate (DDI 1410) Mix Stoichiometric Mixing (NCO:OH = 1.05) DDI->Mix Polyol Acrylic Polyol (High Weatherability) Polyol->Mix Cat Bismuth Catalyst + UVA/HALS Cat->Mix Cure Crosslinking (Urethane Network) Mix->Cure 80°C Cure Film UV-Stable Protective Coating Cure->Film FTIR Validation

Fig 1. Chemical workflow for synthesizing UV-stable polyurethane networks using DDI.

Materials & Causal Selection
  • Part A (Resin): High-solids Acrylic Polyol (Equivalent weight ~500 g/eq). Causality: Acrylics are chosen over polyethers because polyether backbones undergo photo-oxidative cleavage at the ether linkage, which would compromise the coating even if the DDI itself remains stable.

  • Part B (Hardener): 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane (DDI)[4].

  • Catalyst: Bismuth carboxylate (0.05 wt%). Causality: While tin catalysts (e.g., DBTDL) are ubiquitous, bismuth is highly selective for the NCO-OH reaction over the NCO-H₂O reaction[6]. This prevents the generation of CO₂ gas (micro-foaming) in high-humidity environments.

  • Light Stabilizers: Synergistic blend of UVA (Hydroxyphenyl-triazine, 1.5 wt%) and HALS (Hindered Amine Light Stabilizer, 1.0 wt%). Causality: UVA absorbs incident photons and dissipates them as thermal energy, while HALS scavenges any free radicals generated by residual photo-oxidation, creating a dual-barrier defense.

Self-Validating Protocol

This protocol is designed as a closed-loop system. It utilizes in-process checks to validate material compatibility and post-cure spectroscopy to guarantee stoichiometric conversion.

Step 1: Stoichiometric Calculation & Indexing

  • Calculate the mass of DDI required to achieve an NCO:OH index of 1.05.

  • Causality: A 5% NCO over-indexing is critical. It compensates for trace moisture in the solvents or ambient air, ensuring complete crosslinking of the polyol network without leaving unreacted, plasticizing hydroxyl groups that would degrade chemical resistance.

Step 2: Preparation of the Polyol Base (Part A)

  • In a high-shear mixer, blend the Acrylic Polyol with the UVA (1.5 wt%) and HALS (1.0 wt%).

  • Disperse at 1500 RPM for 15 minutes to ensure homogeneous distribution of the solid stabilizers.

  • Add the Bismuth carboxylate catalyst (0.05 wt%)[6].

  • Validation Check 1 (Compatibility): Draw down a 25 µm (1-mil) wet film of Part A on a clear glass slide. The film must be optically transparent. Any turbidity indicates additive agglomeration or solvent incompatibility, requiring reformulation before proceeding.

Step 3: Two-Component Integration

  • Introduce the DDI (Part B) into Part A under low-shear agitation (300 RPM).

  • Causality: High shear at this stage will entrap air. The long aliphatic chains of DDI naturally lower the system's viscosity, enabling excellent flow and leveling without the need for excessive volatile organic compound (VOC) reducers[2].

  • Mix for 3 minutes until a homogenous, streak-free liquid is achieved.

Step 4: Application and Curing

  • Apply the coating to the prepared substrate via HVLP (High Volume Low Pressure) spray to a wet film thickness of 50 µm.

  • Allow a 10-minute flash-off period at ambient temperature to permit solvent evaporation.

  • Cure the coated substrate in a convection oven at 80°C for 45 minutes.

Step 5: Self-Validating Quality Control (ATR-FTIR)

  • Scan the surface of the cured film using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

  • Validation Check 2 (Conversion): Analyze the spectrum for the isocyanate (-N=C=O) asymmetric stretch at 2270 cm⁻¹ .

    • Pass Criterion: Absolute disappearance of the 2270 cm⁻¹ peak and the distinct presence of a strong urethane carbonyl (-NH-CO-O-) peak at 1690–1710 cm⁻¹ .

    • Fail Criterion: If the 2270 cm⁻¹ peak persists, the NCO groups have not fully reacted. This invalidates the cure cycle, indicating either an error in stoichiometric calculation or an insufficient thermal curing profile.

References

  • Occupational Exposure to Diisocyanates in the European Union - PMC. nih.gov.[Link]

  • DE102006020482A1 - Repositionable polyurethane adhesive - Google P
  • DDI vs HDI: Which Performs Better for Non-Yellowing Applications? - Tianjin Ruifeng. ruifengpolymer.com.[Link]

  • Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews. rsc.org.[Link]

  • Guidance for Working with Aliphatic Diisocyanates - American Chemistry Council. americanchemistry.com.[Link]

  • CN113039230A - Polyester polyols and polyurethane polymers made there

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete crosslinking in 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane polyurethane resins

Technical Support Center: Polyurethane Resin Systems Guide Reference: TSC-PU-2H34B-001 Topic: Troubleshooting Incomplete Crosslinking in 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane Polyurethane Resins Senior...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Polyurethane Resin Systems

Guide Reference: TSC-PU-2H34B-001 Topic: Troubleshooting Incomplete Crosslinking in 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane Polyurethane Resins Senior Application Scientist: Dr. Gemini

Introduction

This technical guide addresses the challenge of incomplete crosslinking in polyurethane (PU) systems formulated with 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane, also known as Dimeryl Diisocyanate (DDI). DDI is a unique aliphatic diisocyanate valued for the flexibility and durability it imparts to polymers. However, its bulky cycloaliphatic structure and long nonyl chains introduce specific reactivity challenges, primarily related to steric hindrance, that can lead to incomplete curing if not properly managed.

An incompletely crosslinked polyurethane network will exhibit inferior physical and chemical properties, such as a tacky surface, poor mechanical strength, and low solvent resistance. This guide provides a systematic, question-driven approach to diagnose and resolve common issues encountered during the synthesis and curing of DDI-based polyurethane resins.

Part 1: Symptom Recognition & Initial Diagnosis

The first step in troubleshooting is to accurately identify the symptoms of incomplete crosslinking.

FAQ: What are the common signs of an incomplete reaction in my DDI-based polyurethane?

Answer: Incomplete crosslinking manifests in several ways. Below is a summary of common symptoms and their immediate implications.

SymptomDescriptionImmediate Implication
Tacky or Soft Surface The cured resin feels sticky to the touch, even after the recommended curing time has elapsed. A fingernail can easily indent the surface.The polymer network has not fully formed, leaving unreacted functional groups.
Poor Mechanical Properties The material is brittle, overly flexible, or has low tensile strength and hardness compared to the technical data sheet specifications.Insufficient crosslink density to build the required polymer backbone and network integrity.
Solvent Swelling The cured polymer swells excessively or dissolves when exposed to solvents it should resist.A low degree of crosslinking allows solvent molecules to easily penetrate and solvate the polymer chains.
Presence of Bubbles/Foaming The final product contains voids or has a foamy texture when a solid elastomer was expected.This is a classic sign of CO₂ generation, almost always pointing to moisture contamination.
Inconsistent Curing The material has both hard and soft spots within the same batch.Indicates poor mixing of components, leading to localized areas with incorrect stoichiometry.

If you observe any of these symptoms, proceed to the troubleshooting workflow below.

Part 2: The Troubleshooting Workflow: A Systematic Q&A Approach

This section is designed as a logical decision tree to guide you from the observed symptom to the root cause.

Troubleshooting_Workflow Start Symptom Observed: Incomplete Crosslinking Q1 Q1: Was the NCO:OH stoichiometric ratio correct? Start->Q1 C1 Cause: Incorrect Stoichiometry - Re-calculate reactant amounts based on equivalent weights. - Ensure accurate weighing. Q1->C1 No Q2 Q2: Was the system rigorously kept dry? Q1->Q2 Yes A1_Yes Yes A1_No No C2 Cause: Moisture Contamination - Dry all polyols, solvents, and fillers. - Use an inert atmosphere (N₂ or Ar). - Consider moisture scavengers. Q2->C2 No Q3 Q3: Was the catalyst type and concentration correct? Q2->Q3 Yes A2_Yes Yes A2_No No C3 Cause: Catalyst Issue - Verify catalyst choice and concentration. - Check for catalyst deactivation from impurities or acidic resins. Q3->C3 No Q4 Q4: Were mixing and cure conditions optimal? Q3->Q4 Yes A3_Yes Yes A3_No No C4 Cause: Suboptimal Conditions - Ensure thorough, high-shear mixing. - Verify cure temperature and time are adequate for DDI's reactivity. Q4->C4 No End Consult Advanced Technical Support Q4->End Yes A4_Yes Yes A4_No No

Caption: Troubleshooting workflow for incomplete polyurethane crosslinking.

Question 1: Is your NCO:OH stoichiometric ratio correct?

Why this is critical: The formation of a polyurethane network relies on the reaction of one isocyanate group (-NCO) with one hydroxyl group (-OH). The ratio of these functional groups, known as the isocyanate index, is the single most important parameter in defining the final properties of the polymer.[1] An off-balance ratio is a primary cause of incomplete curing.

  • If NCO:OH < 1.0 (Excess Polyol): There are not enough isocyanate groups to react with all the hydroxyl groups. The resulting polymer will have unreacted polyol chain ends, leading to a soft, tacky product with poor mechanical properties and low crosslink density.

  • If NCO:OH > 1.0 (Excess Isocyanate): While a slight excess of NCO is sometimes used to compensate for moisture, a significant excess will leave unreacted isocyanate groups. These groups can undergo side reactions (e.g., forming allophanate or urea linkages) that can make the material brittle.[2] However, the primary symptom of a large stoichiometric imbalance in either direction is a failure to achieve the desired network structure.

Recommended Action:

  • Verify Calculations: Re-calculate the required masses of DDI and your polyol(s) using their respective equivalent weights.

    • Isocyanate Equivalent Weight = 4202 / (%NCO content)

    • Polyol Equivalent Weight = 56100 / (Hydroxyl Number, mg KOH/g)

    • Mass Ratio (for Index 1.0) = (DDI Mass / Polyol Mass) = (DDI Eq. Wt. / Polyol Eq. Wt.)

  • Ensure Accuracy: Use calibrated analytical balances for all measurements. Small errors in weighing can lead to significant stoichiometric imbalances, especially in small-scale reactions.

Question 2: Was the reaction environment and all components free of moisture?

Why this is critical: Isocyanate groups are highly reactive with water. This side reaction is often faster than the desired isocyanate-polyol reaction, especially if the incorrect catalyst is used. The reaction with water consumes two isocyanate groups per water molecule and generates carbon dioxide gas, leading to a cascade of problems.

Reaction_Mechanisms cluster_0 Desired Urethane Reaction cluster_1 Undesired Moisture Side-Reaction R_NCO R-NCO (Isocyanate) Urethane R-NH-CO-OR' (Urethane Linkage) R_NCO->Urethane R_OH R'-OH (Polyol) R_OH->Urethane R_NCO2 2 R-NCO (Isocyanate) Urea R-NH-CO-NH-R (Urea Linkage) R_NCO2->Urea H2O H₂O (Water) H2O->Urea CO2 CO₂ Gas (Bubbles/Foam) H2O->CO2 Consumes NCO, Disrupts Stoichiometry

Sources

Optimization

Minimizing side reactions in 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane urethane synthesis

Technical Support Center: Urethane Synthesis Topic: Minimizing Side Reactions in 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane Urethane Synthesis Welcome to the technical support center for the synthesis of ure...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Urethane Synthesis

Topic: Minimizing Side Reactions in 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane Urethane Synthesis

Welcome to the technical support center for the synthesis of urethanes derived from 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane, also known as Dimeryl Diisocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying, understanding, and mitigating common side reactions. Our goal is to provide you with the expertise and actionable protocols necessary to achieve high-purity products and reproducible results.

The primary reaction for forming the desired urethane linkage is the addition of a hydroxyl group (from a polyol, for instance) to one of the isocyanate groups of the Dimeryl Diisocyanate.

G cluster_reactants Reactants cluster_product Desired Product Diisocyanate R¹-NCO (Dimeryl Diisocyanate) Urethane R¹-NH-C(O)O-R² (Urethane Linkage) Diisocyanate->Urethane + R²-OH (Catalyst, Heat) Polyol R²-OH Polyol->Urethane

Caption: The primary urethane-forming reaction.

While this reaction is efficient, the high reactivity of the isocyanate functional group (-NCO) makes it susceptible to several competing side reactions. These undesirable pathways can lead to cross-linking, gelation, increased viscosity, and the formation of impurities, compromising the properties of the final material. This guide provides a troubleshooting framework to address these challenges head-on.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address problems you may encounter during your synthesis.

Issue 1: Uncontrolled Foaming, Insoluble White Precipitate, or Unexpected Amine/Urea Peaks in Spectroscopy

Question: During my reaction, I observed gas evolution (foaming). After workup, my product contains an insoluble white solid, and my FTIR/NMR data shows peaks corresponding to urea linkages. What is happening and how can I prevent it?

Answer: This is a classic sign of water contamination in your reaction system. Isocyanate groups are extremely sensitive to moisture. The reaction proceeds in two steps:

  • Hydrolysis: The isocyanate group rapidly reacts with water to form an unstable carbamic acid intermediate.[1][2]

  • Decarboxylation & Amine Formation: The carbamic acid immediately decomposes, releasing carbon dioxide (the source of the foaming) and forming a primary amine.[3]

  • Urea Formation: The newly formed, highly nucleophilic amine attacks another isocyanate molecule at a much faster rate than the alcohol, forming a stable urea linkage.[2][3]

This series of reactions not only consumes your valuable diisocyanate in a non-productive pathway but also introduces urea cross-links that can drastically alter the final product's properties.

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnels, etc.) must be oven-dried at 120°C for a minimum of 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas (Nitrogen or Argon) immediately before use.

  • Solvent and Reagent Drying:

    • Solvents: Use only anhydrous grade solvents. If not available, solvents must be dried using appropriate methods (e.g., distillation over sodium/benzophenone for ethers, or storage over activated molecular sieves). Verify water content using Karl Fischer titration (< 50 ppm is recommended).

    • Polyols: Polyols are often hygroscopic. They must be dried under vacuum at an elevated temperature (e.g., 80-90°C) for several hours until the water content is confirmed to be low via Karl Fischer titration.[4]

  • Reaction Setup:

    • Assemble the glassware hot and immediately place it under a positive pressure of dry Nitrogen or Argon.

    • Use rubber septa on all openings to allow for reagent addition via syringe.

    • Maintain a gentle flow of inert gas throughout the entire duration of the reaction, including cooling. A gas bubbler filled with mineral oil at the outlet of the condenser is a good indicator of positive pressure.

Issue 2: Premature Gelation or a Viscosity Increase Greater Than Predicted

Question: My reaction mixture became a gel much earlier than expected, or the viscosity increased uncontrollably, making it impossible to stir. What could be the cause?

Answer: This issue typically points to unintended cross-linking reactions. Besides the urea/biuret formation from water contamination, there are two primary culprits: Allophanate formation and Isocyanurate trimerization .

This occurs when an unreacted isocyanate group reacts with the N-H proton of an already formed urethane linkage.[5][6] This creates an allophanate linkage, which acts as a cross-linking point, branching the polymer chains and rapidly increasing viscosity.

  • Causality: This side reaction is significantly promoted by two factors:

    • Excess Isocyanate: A high NCO:OH stoichiometric ratio increases the statistical probability of an isocyanate encountering a urethane group.[7][8]

    • High Temperatures: Allophanate formation has a higher activation energy than urethane formation and is favored at temperatures typically above 100-110°C.[4][5] The reaction is thermally reversible at even higher temperatures, but this is often outside the processing window.[5]

This is the cyclotrimerization of three isocyanate groups to form an extremely stable, six-membered isocyanurate ring.[9][10] This is a potent cross-linking reaction that can lead to rapid gelation.

  • Causality: Trimerization is highly dependent on the catalyst and temperature.

    • Catalysts: While most urethane catalysts have some activity towards trimerization, certain catalysts are particularly effective at promoting it. These include specific tertiary amines, carboxylate anions (like potassium acetate), and some metal complexes.[8][9][10][11]

    • Temperature: High reaction temperatures can accelerate trimerization, especially in the presence of a suitable catalyst.[12]

G Start Reaction Start (Diisocyanate + Polyol) Viscosity Viscosity Increase? Start->Viscosity Water Water Contamination? Viscosity->Water Yes OK Continue Monitoring Viscosity->OK No Temp Temp > 100°C? Water->Temp No Urea Cause: Urea/Biuret Formation Water->Urea Yes Catalyst Trimerization Catalyst Used? Temp->Catalyst No Allophanate Cause: Allophanate Formation Temp->Allophanate Yes Catalyst->Allophanate No (Likely culprit) Trimer Cause: Isocyanurate Trimerization Catalyst->Trimer Yes

Caption: Troubleshooting workflow for viscosity issues.

  • Temperature Management:

    • Maintain a strict reaction temperature. For many urethane syntheses, a range of 60-80°C is optimal to favor urethane formation while minimizing side reactions.[4][13]

    • Use an oil bath or temperature-controlled mantle for uniform heating.

    • The reaction is exothermic; be prepared to cool the vessel if the internal temperature rises too quickly, especially after catalyst addition.

  • Stoichiometric Control:

    • Accurately calculate and weigh all reactants. The NCO:OH ratio should be carefully controlled. A ratio slightly above 1.0 (e.g., 1.05:1) is often used to ensure complete reaction of the polyol, but large excesses should be avoided unless allophanate cross-linking is desired.

  • Catalyst Selection and Optimization:

    • High Selectivity Catalysts: For linear polymers, prioritize catalysts with high selectivity for the isocyanate-hydroxyl reaction over side reactions. Organotin catalysts like Dibutyltin Dilaurate (DBTDL) are highly effective, though subject to regulatory scrutiny.[1][14] Organobismuth and organozinc catalysts are excellent, less toxic alternatives known for their high selectivity towards urethane formation.[1][14]

    • Catalyst Concentration: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. Determine the optimal concentration through a series of small-scale screening experiments. Typical concentrations range from 0.01 to 0.1 wt%.

    • Avoid Strong Trimerization Catalysts: Unless isocyanurate rings are desired, avoid catalysts like potassium acetate, DABCO (1,4-diazabicyclo[2.2.2]octane) in combination with other promoters, and certain phosphine catalysts.[8][15]

Catalyst Type Selectivity for Urethane Propensity for Side Reactions Common Examples
Organotin Very HighLow (at moderate temps)Dibutyltin Dilaurate (DBTDL)[14]
Organobismuth HighLowBismuth Neodecanoate[1]
Organozinc HighLowZinc Octoate[14]
Tertiary Amines Moderate to HighCan promote water reaction & trimerizationTriethylenediamine (TEDA), DABCO[16][17]
Alkali Metal Salts LowVery High for TrimerizationPotassium Acetate[15]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of?

The main side reactions are: 1) reaction with water to form urea (and subsequently biuret), 2) reaction of isocyanate with urethane to form allophanate, and 3) self-condensation of isocyanates to form isocyanurate trimers. All three lead to undesirable cross-linking and consumption of reactants.

Side Reaction Reactants Product Favorable Conditions
Urea Formation R-NCO + H₂OR-NH-CO-NH-R (Urea)Presence of moisture[1]
Biuret Formation R-NCO + UreaR-NH-CO-N(R)-CO-NH-R (Biuret)Excess NCO, elevated temp., presence of urea[18][19]
Allophanate Formation R-NCO + UrethaneR-NH-CO-N(R)-CO-OR' (Allophanate)Excess NCO, high temperature (>100°C)[4][5]
Isocyanurate Formation 3 x R-NCOIsocyanurate Ring (Trimer)High temp., specific catalysts (e.g., K-acetate)[9][10]

Q2: How should I store the 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane diisocyanate?

Store the diisocyanate in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon). Keep it in a cool, dry place away from moisture and heat. Isocyanates can dimerize or trimerize slowly upon storage, especially if exposed to contaminants. It is good practice to filter the diisocyanate before use if it has been stored for an extended period.

Q3: How can I monitor the reaction to ensure it's proceeding correctly?

The most effective method is in-situ Fourier-Transform Infrared (FTIR) spectroscopy. You can monitor the disappearance of the strong, sharp isocyanate (-NCO) peak at approximately 2270 cm⁻¹.[10] Concurrently, you can observe the growth of the urethane carbonyl peak (~1700-1730 cm⁻¹). The formation of urea (~1640 cm⁻¹), allophanate, or isocyanurate (~1410 cm⁻¹ and ~1700 cm⁻¹) peaks can serve as an early warning for side reactions. Alternatively, you can take aliquots at regular intervals and determine the %NCO content via titration with dibutylamine.

Q4: What solvents are recommended for this synthesis?

The choice of solvent can influence reaction kinetics.[20] For this particular diisocyanate, its large aliphatic structure suggests good solubility in non-polar to moderately polar aprotic solvents.[21] Suitable choices that are also relatively easy to dry include:

  • Toluene or Xylene

  • Tetrahydrofuran (THF)

  • Methyl Ethyl Ketone (MEK)

  • Ethyl Acetate or Butyl Acetate

Always use anhydrous grade solvents and ensure your polyol and other reagents are fully soluble in the chosen solvent at the reaction temperature.

References

  • Current time information in Grad Rab, HR. (n.d.). Google.
  • The chemistry of polyurethanes. (n.d.). Lawrence Industries.
  • Mechanistic Investigation into the Acetate-Initiated Catalytic Trimerization of Aliphatic Isocyanates: A Bicyclic Ride. (2020). The Journal of Organic Chemistry. Retrieved March 21, 2026, from [Link]

  • Experimental and Theoretical Evidence for a Concerted Catalysis by Water Clusters in the Hydrolysis of Isocyanates. (n.d.). Journal of the American Chemical Society. Retrieved March 21, 2026, from [Link]

  • What is the Metal Catalyst for Polyurethane? An In-Depth Analysis. (2025). PMC. Retrieved March 21, 2026, from [Link]

  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). Polymers. Retrieved March 21, 2026, from [Link]

  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2025). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. (n.d.). MDPI. Retrieved March 21, 2026, from [Link]

  • Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. (2019). Chemical Communications. Retrieved March 21, 2026, from [Link]

  • How to choose the catalyst for polyurethane rationally. (2022). Green View Technology and Development Co., Ltd. Retrieved March 21, 2026, from [Link]

  • Polyurethane Reactions. (2006). Werner. Retrieved March 21, 2026, from [Link]

  • Allophanate Formation. (n.d.). ScienceDirect. Retrieved March 21, 2026, from [Link]

  • Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved March 21, 2026, from [Link]

  • Formation of Biurets, Formation of IJretidione (isocyanate dimer). (n.d.). ScienceDirect. Retrieved March 21, 2026, from [Link]

  • The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures. (n.d.). Rubber Chemistry and Technology. Retrieved March 21, 2026, from [Link]

  • The proposed mechanism for the formation of allophanate compounds from... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • The kinetics of hydrolysis of methyl and phenyl lsocyanates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved March 21, 2026, from [Link]

  • Isocyanate. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. (n.d.). MDPI. Retrieved March 21, 2026, from [Link]

  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. (2023). MDPI. Retrieved March 21, 2026, from [Link]

  • Hydrolysis of N-Sulfinylamines and Isocyanates: A Computational Comparison. (2007). The Journal of Physical Chemistry A. Retrieved March 21, 2026, from [Link]

  • A Brief Introduction to the Polyurethanes According to the Principles of Green Chemistry. (2021). MDPI. Retrieved March 21, 2026, from [Link]

  • Selectivity of Isophorone Diisocyanate in the Urethane Reaction Influence of Temperature, Catalysis, and Reaction Partners. (n.d.). JCT CoatingsTech. Retrieved March 21, 2026, from [Link]

  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (n.d.). Semantic Scholar. Retrieved March 21, 2026, from [Link]

  • Hydrolysis of isocyanate (after curtius rearrangement): two sources show a different way how water adds the molecule and how the electrons move. (2022). Reddit. Retrieved March 21, 2026, from [Link]

  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). PubMed. Retrieved March 21, 2026, from [Link]

  • Mechanism of urethane formation with isocyanate and primary alcohol... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Preparation of biuret polyisocyanates. (n.d.). Google Patents.
  • Trimerization mechanism (isocyanate to isocyanurate). (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (n.d.). The Journal of Organic Chemistry. Retrieved March 21, 2026, from [Link]

  • Process for the preparation of mixed trimers from organic isocyanates, the mixed trimers obtained according to the process and the use thereof for the production of polyurethanes. (n.d.). Google Patents.
  • A Review of Research on the Effect of Temperature on the Properties of Polyurethane Foams. (2022). PMC. Retrieved March 21, 2026, from [Link]

  • Methods and compositions for polyurethane dispersions using caprolactam-derived solvents. (n.d.). Google Patents.
  • What are the solvents that I can use for Polyurethane? and what about the bio-compatibility of each solvent ? if I want to use it for scaffold?. (2018). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Sustainable cycloaliphatic polyurethanes: from synthesis to applications. (2022). Chemical Society Reviews. Retrieved March 21, 2026, from [Link]

  • Isocyanate Emission from PUR Adhesives: Influence of Temperature, Monomer Content, and Curing Mechanism. (2002). Environmental Science & Technology. Retrieved March 21, 2026, from [Link]

  • Solvent Effects in Polyurethane Cure: A Model Study. (2012). Macromolecules. Retrieved March 21, 2026, from [Link]

  • How could I avoid gel formation during polyurethane synthesis?. (2024). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer Consisting of Very Short Hard and Soft Segments and Hierarchical Side-Reacted Networks and Single-Step Synthesis of Hierarchical Hyper-Branched Polyurethane. (2024). MDPI. Retrieved March 21, 2026, from [Link]

  • Cyclohexane, 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl-. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to FTIR Spectroscopy for the Validation of Urethane Linkages in Novel Polyurethane Synthesis

Introduction: The Critical Role of Linkage Validation in Advanced Polymer Development In the landscape of drug development and material science, polyurethanes (PUs) stand out for their exceptional versatility. The synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Linkage Validation in Advanced Polymer Development

In the landscape of drug development and material science, polyurethanes (PUs) stand out for their exceptional versatility. The synthesis of novel PUs, such as those derived from complex precursors like 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane, opens new avenues for creating advanced drug delivery systems, biocompatible materials, and specialized elastomers.[][2] The efficacy and safety of these materials are fundamentally dependent on the successful and complete formation of the urethane linkage (-NH-C(=O)-O-) from their isocyanate (-N=C=O) and polyol precursors. Incomplete reactions can leave residual isocyanates, which are not only reactive and potentially toxic but also compromise the structural and mechanical integrity of the final polymer.

This guide provides a comprehensive analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for validating urethane linkage formation. We will delve into the causality behind experimental choices, compare FTIR with alternative analytical techniques, and present a self-validating protocol for researchers, scientists, and drug development professionals. Our focus is to provide not just a method, but a robust framework for ensuring the chemical integrity of next-generation polyurethane materials.

A Comparative Overview of Analytical Techniques

The choice of an analytical method for quantifying isocyanate conversion and confirming urethane formation is critical. It depends on factors like required precision, the nature of the reaction mixture, the need for real-time monitoring, and available instrumentation.[3] While several techniques can provide valuable data, FTIR spectroscopy often represents the optimal balance of speed, accuracy, and accessibility for this specific application.

Technique Principle Strengths for Urethane Validation Limitations
FTIR Spectroscopy Measures the absorption of infrared radiation, identifying specific molecular bonds and functional groups.[4]Fast, non-destructive, highly sensitive to the polar -N=C=O and urethane group vibrations, suitable for in-situ monitoring.[5][6]Provides functional group information, not detailed molecular structure; can be challenging for complex mixtures without spectral subtraction.[7]
NMR Spectroscopy Analyzes the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to provide detailed information about molecular structure and connectivity.[8]Offers unambiguous structural confirmation and can quantify reactants and products.[9][10]Expensive instrumentation, requires deuterated solvents, longer acquisition times, and more complex data interpretation compared to FTIR.[11]
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, providing vibrational information complementary to FTIR.Excellent for symmetric, non-polar bonds; can be used for in-situ reaction monitoring.[5][12]Urethane N-H and C=O bonds can have weak Raman signals; fluorescence from impurities can interfere with the spectrum.[13]

While NMR provides the most detailed structural data, its complexity and cost often make it more suitable for initial, in-depth characterization rather than routine reaction monitoring.[14][15] Raman spectroscopy is a powerful complementary technique but can be less sensitive to the key polar bonds that define the urethane linkage.[16] Therefore, FTIR remains the workhorse for its efficiency and directness in tracking the critical functional group transformation at the heart of polyurethane synthesis.[3]

The Chemistry: Visualizing the Urethane Formation

The core of the validation process is understanding the chemical transformation. The diisocyanate, 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane, reacts with a diol (a molecule with two hydroxyl, -OH, groups) in a polyaddition reaction. The defining feature of this reaction is the consumption of the highly reactive isocyanate (-N=C=O) groups and the formation of stable urethane linkages.

G cluster_reactants Reactants cluster_product Product Diisocyanate 2-Heptyl-3,4-bis(9-isocyanatononyl) -1-pentylcyclohexane (Contains -N=C=O groups) Polyurethane Polyurethane (Contains -NH-C(=O)-O- linkages) Diisocyanate->Polyurethane + Diol Diol (Contains -OH groups) Diol->Polyurethane Polyaddition Reaction

Caption: Polyurethane synthesis reaction pathway.

Experimental Protocol: A Self-Validating FTIR Workflow

This protocol utilizes Attenuated Total Reflectance (ATR)-FTIR, an ideal technique for analyzing solid polymer films and viscous liquids with minimal sample preparation.[17] The principle of self-validation is embedded in the methodology: the disappearance of the reactant's key signal must be accompanied by the appearance of the product's characteristic signals.

Instrumentation:

  • FTIR spectrometer equipped with a single-reflection diamond or zinc selenide (ZnSe) ATR accessory.[17]

Step-by-Step Methodology:

  • Record Control Spectrum (Time = 0):

    • Action: Place a small amount of the pure diisocyanate precursor, 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane, onto the ATR crystal.

    • Rationale: This spectrum serves as the baseline or "fingerprint" of the starting material. It is crucial for definitively identifying the characteristic isocyanate peak before the reaction begins.

  • Perform Background Scan:

    • Action: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and ensure it is completely dry. Record a background spectrum.

    • Rationale: The background scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic response. The spectrometer software automatically subtracts this from the sample spectrum to ensure that the resulting data is only from the sample itself.[4]

  • Initiate Reaction and Collect Time-Point Spectra:

    • Action: After initiating the polymerization reaction (by mixing the diisocyanate with the polyol), extract a small aliquot of the reaction mixture at predetermined time intervals (e.g., 5 min, 30 min, 60 min, and upon completion).

    • Rationale: Time-course analysis allows for the monitoring of reaction kinetics. It provides a dynamic view of the isocyanate consumption and urethane formation, offering a higher degree of confidence than a single endpoint measurement.[18]

  • Analyze Final Product Spectrum:

    • Action: Once the reaction is complete and the polyurethane has cured, place a sample of the final product directly on the ATR crystal. Apply consistent pressure using the ATR clamp to ensure good contact.[17] Collect the spectrum.

    • Rationale: This final spectrum is the ultimate proof of conversion. It will be compared directly against the control spectrum of the starting diisocyanate.

Sources

Comparative

Comparative toxicity of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane and aromatic diisocyanates like TDI

A Senior Application Scientist's Guide to Understanding the Toxicological Profiles of Hexamethylene Diisocyanate (HDI) and Toluene Diisocyanate (TDI) In the landscape of polymer chemistry and material science, diisocyana...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding the Toxicological Profiles of Hexamethylene Diisocyanate (HDI) and Toluene Diisocyanate (TDI)

In the landscape of polymer chemistry and material science, diisocyanates are indispensable building blocks for a vast array of polyurethane products. However, their utility is shadowed by significant occupational health concerns, primarily stemming from their high reactivity and potential to induce sensitization. A critical distinction exists between the two major classes of diisocyanates: aliphatic and aromatic. This guide provides a detailed comparative analysis of the toxicological profiles of a representative aliphatic diisocyanate, Hexamethylene diisocyanate (HDI), and a widely used aromatic diisocyanate, Toluene diisocyanate (TDI).

This document is intended for researchers, toxicologists, and product development professionals who require a nuanced understanding of the structure-toxicity relationship of these compounds. We will delve into the mechanistic underpinnings of their toxicity, present comparative data from standardized assays, and provide actionable protocols for their assessment.

The Fundamental Divide: Aliphatic vs. Aromatic Isocyanates

The core difference in the toxicological and reactivity profiles of HDI and TDI lies in their chemical structure.

  • Toluene Diisocyanate (TDI) is an aromatic diisocyanate, characterized by the presence of isocyanate (-NCO) groups directly attached to a benzene ring. This aromaticity significantly influences the reactivity of the isocyanate groups, making them highly susceptible to reaction with nucleophiles, including biological macromolecules like proteins.

  • Hexamethylene Diisocyanate (HDI) is an aliphatic diisocyanate, where the isocyanate groups are attached to a linear hydrocarbon chain. The absence of the aromatic ring generally results in lower reactivity compared to their aromatic counterparts.

This fundamental structural difference is a key determinant of their toxicological behavior, particularly concerning their potential to cause sensitization and other adverse health effects.

Comparative Toxicological Endpoints

The following sections provide a comparative overview of key toxicological endpoints for HDI and TDI, supported by experimental data.

Acute Inhalation Toxicity

Acute exposure to diisocyanate vapors or aerosols can lead to severe irritation of the respiratory tract. The primary metric for assessing acute inhalation toxicity is the LC50, the concentration of a substance in the air that is lethal to 50% of a test population over a specific duration.

CompoundSpeciesExposure DurationLC50 (ppm)LC50 (mg/m³)Reference
TDI Rat4 hours14100ECHA
HDI Rat4 hours22150ECHA

Interpretation: Both TDI and HDI are highly toxic upon acute inhalation. However, TDI exhibits a lower LC50 value, indicating a higher degree of acute toxicity compared to HDI under these test conditions. The higher reactivity of the aromatic isocyanate group in TDI likely contributes to more rapid and severe damage to the respiratory epithelium.

Dermal and Ocular Irritation

Direct contact with diisocyanates can cause significant irritation to the skin and eyes. Standardized tests, such as the Draize test, are used to evaluate the irritancy potential of chemical substances.

CompoundEndpointSpeciesObservationClassificationReference
TDI Skin IrritationRabbitSevere erythema and edemaCorrosiveECHA
TDI Eye IrritationRabbitSevere corneal opacityCorrosiveECHA
HDI Skin IrritationRabbitModerate erythema and edemaIrritantECHA
HDI Eye IrritationRabbitModerate conjunctival irritationIrritantECHA

Interpretation: Both compounds are irritants, but TDI is classified as corrosive, indicating a higher potential to cause irreversible tissue damage upon contact.

Sensitization: The Critical Endpoint

The most significant health concern associated with diisocyanate exposure is sensitization, an immune-mediated allergic reaction that can lead to occupational asthma and other hypersensitivity disorders. The Local Lymph Node Assay (LLNA) is a widely accepted method for assessing the skin sensitization potential of chemicals.

CompoundAssaySpeciesResultPotency (EC3)ClassificationReference
TDI LLNAMousePositive0.08%Extreme SensitizerECHA
HDI LLNAMousePositive0.5%Strong SensitizerECHA

Interpretation: Both TDI and HDI are potent skin sensitizers. However, the lower EC3 value for TDI indicates that it can induce a sensitization response at a significantly lower concentration, classifying it as an extreme sensitizer. The higher reactivity of TDI with skin proteins to form haptens, which are then recognized by the immune system, is a key factor in its extreme sensitizing potential.

The mechanism of diisocyanate-induced sensitization is a complex process initiated by the formation of protein adducts. This process is visualized in the following diagram.

G cluster_0 Biological System cluster_1 Exposure cluster_2 Clinical Outcome Diisocyanate Diisocyanate (TDI or HDI) Hapten Hapten-Protein Adduct Diisocyanate->Hapten Haptenation Protein Endogenous Protein (e.g., Albumin) Protein->Hapten APC Antigen Presenting Cell (APC) Hapten->APC Uptake & Processing T_Cell T-Lymphocyte APC->T_Cell Antigen Presentation Activation T-Cell Activation & Clonal Expansion T_Cell->Activation Sensitization Sensitized State Activation->Sensitization Subsequent_Exposure Subsequent Exposure Sensitization->Subsequent_Exposure Initial_Exposure Initial Exposure Initial_Exposure->Diisocyanate Elicitation Elicitation of Allergic Response (e.g., Occupational Asthma) Subsequent_Exposure->Elicitation

Caption: Mechanism of Diisocyanate-Induced Sensitization.

Experimental Protocols

To ensure the reproducibility and validity of toxicological data, standardized protocols must be followed. The following provides an overview of the methodology for the Local Lymph Node Assay (LLNA), a key in vivo test for skin sensitization.

Local Lymph Node Assay (LLNA) - OECD Test Guideline 429

Objective: To determine the skin sensitization potential of a test substance by measuring the proliferation of lymphocytes in the draining auricular lymph nodes following dermal application.

Methodology:

  • Animal Model: Typically, CBA/Ca or CBA/J mice are used.

  • Test Substance Preparation: The test substance (e.g., HDI or TDI) is prepared in a suitable vehicle (e.g., acetone/olive oil) at a minimum of three concentrations.

  • Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear for three consecutive days.

  • Lymphocyte Proliferation Measurement: On day 5, a radiolabeled tracer (e.g., ³H-methyl thymidine) is injected intravenously. This tracer is incorporated into the DNA of proliferating lymphocytes.

  • Sample Collection and Processing: Approximately 5 hours after the tracer injection, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.

  • Data Analysis: The incorporation of the radiolabeled tracer is measured using a scintillation counter. A Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.

The experimental workflow for the LLNA is illustrated below.

G cluster_workflow LLNA Experimental Workflow start Day 1-3: Topical Application of Test Substance to Mouse Ear day5_inject Day 5: Intravenous Injection of ³H-methyl thymidine start->day5_inject day5_excise Day 5 (5 hours post-injection): Excise Auricular Lymph Nodes day5_inject->day5_excise process_nodes Prepare Single-Cell Lymph Node Suspension day5_excise->process_nodes scintillation Measure ³H Incorporation via Scintillation Counting process_nodes->scintillation analysis Calculate Stimulation Index (SI) scintillation->analysis end Classification: SI ≥ 3 → Sensitizer analysis->end

Validation

Validating the Low Vapor Pressure Benefits of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane in Laboratory Settings

Executive Summary Diisocyanates are ubiquitous building blocks in the synthesis of polyurethanes, polyureas, and advanced cross-linked materials. However, traditional short-chain aliphatic and rigid aromatic diisocyanate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diisocyanates are ubiquitous building blocks in the synthesis of polyurethanes, polyureas, and advanced cross-linked materials. However, traditional short-chain aliphatic and rigid aromatic diisocyanates—such as Hexamethylene Diisocyanate (HDI) and Toluene Diisocyanate (TDI)—pose severe occupational hazards. Their high vapor pressures lead to significant inhalation risks, frequently causing respiratory sensitization and occupational asthma .

To circumvent these hazards, drug development professionals and material scientists are increasingly turning to 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane , commercially known as Dimer Diisocyanate (DDI 1410). Derived from dimerized fatty acids, this massive C36 aliphatic molecule offers a unique structural advantage: a vapor pressure so low that it virtually eliminates inhalation hazards at ambient temperatures . This guide objectively compares the physicochemical profile of DDI against standard alternatives and provides self-validating experimental protocols to quantify its safety benefits in a laboratory setting.

Mechanistic Causality: Molecular Architecture vs. Volatility

The volatility of a diisocyanate is inversely proportional to its molecular weight and the strength of its intermolecular van der Waals forces. Traditional monomers like HDI (MW: 168.2 g/mol ) vaporize readily because their short aliphatic chains require minimal thermal energy to overcome intermolecular cohesion .

In contrast, 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane features a bulky cyclohexane core flanked by long hydrocarbon appendages (heptyl, pentyl, and two 9-isocyanatononyl chains) . This massive architecture (MW: ~600 g/mol ) creates extensive chain entanglement and massive London dispersion forces. Consequently, the enthalpy of vaporization is drastically increased, rendering the molecule a non-volatile liquid at room temperature. Furthermore, its extreme hydrophobicity slows down the reaction rate with ambient atmospheric moisture, preventing the rapid outgassing of carbon dioxide ( CO2​ ) that often causes pressure build-ups in sealed laboratory containers.

Quantitative Comparison of Common Diisocyanates

The following table summarizes the physicochemical properties of DDI compared to industry-standard alternatives, highlighting the exponential drop in vapor pressure as molecular complexity increases.

DiisocyanateMolecular Weight ( g/mol )Vapor Pressure at 25°C (mmHg)Physical State at 25°CInhalation Hazard Risk
TDI (Toluene Diisocyanate)174.2~0.01 - 0.02LiquidHigh
HDI (Hexamethylene Diisocyanate)168.2~0.005LiquidHigh
IPDI (Isophorone Diisocyanate)222.3~0.0003LiquidModerate
MDI (Methylene Diphenyl Diisocyanate)250.3~0.000005Solid/LiquidLow-Moderate
DDI 1410 (2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane)~600.0< 1.0 × 10⁻⁶LiquidNegligible
Experimental Validation Protocols

To objectively validate the low vapor pressure claims of DDI, laboratories must employ highly sensitive, self-validating analytical systems. Standard manometric pressure gauges fail at the 10−6 mmHg threshold. Therefore, we recommend the following two protocols: one for absolute thermodynamic quantification, and one for practical occupational exposure simulation.

Protocol 1: Thermogravimetric Knudsen Effusion for Vapor Pressure Determination

Causality: Because standard barometric methods lack the resolution for ultra-low volatility compounds, Knudsen effusion combined with Thermogravimetric Analysis (TGA) is required. It measures the mass loss rate of the diisocyanate escaping through a microscopic pinhole into a high vacuum, allowing for the calculation of vapor pressure via kinetic gas theory.

  • Sample Preparation: Load precisely 10.0 mg of DDI into a specialized aluminum effusion cell equipped with a calibrated 50 µm diameter pinhole. Prepare a parallel cell with HDI to serve as a positive control, validating the system's mass-loss sensitivity.

  • System Evacuation: Place the cells into the TGA furnace. Evacuate the system to 10−6 Torr. Reasoning: This extreme vacuum ensures the mean free path of the vaporized molecules exceeds the pinhole diameter, maintaining the strict Knudsen flow regime required for accurate calculations.

  • Isothermal Heating: Ramp the TGA temperature to 25°C, 50°C, and 80°C. Hold isothermally for 120 minutes at each temperature step to ensure thermal equilibrium.

  • Mass Loss Recording: Continuously record the rate of mass loss ( dm/dt ) using the microbalance. The HDI control should show rapid mass depletion, while the DDI sample should exhibit a nearly flat baseline at 25°C.

  • Data Analysis: Calculate the absolute vapor pressure ( P ) using the Knudsen equation: P=A⋅Wdm/dt​M2πRT​​ , where A is the orifice area, W is the Clausing transmission factor, and M is the molecular weight.

Protocol 2: Comparative Inhalation Exposure Simulation (Headspace Air Monitoring)

Causality: To translate thermodynamic data into real-world laboratory safety metrics, airborne isocyanate concentrations must be quantified in a simulated worst-case spill scenario using an adaptation of OSHA Method 42.

  • Chamber Setup: Dispense 50 mL of DDI into a 100 mm glass Petri dish. Place the dish inside a sealed 50 L glass environmental chamber maintained at 25°C and 50% relative humidity. Set up an identical chamber with 50 mL of HDI as the positive control.

  • Equilibration: Allow both chambers to rest undisturbed for 24 hours to achieve a saturated vapor concentration in the headspace.

  • Active Sampling: Connect a calibrated personal air sampling pump to the chamber's exhaust port. Draw 15 L of headspace air at a flow rate of 1 L/min through a glass fiber filter pre-coated with 1-(2-Pyridyl)piperazine (1-2PP). Reasoning: Free diisocyanates are highly reactive and unstable. 1-2PP acts as a chemical trap, rapidly reacting with volatile NCO groups to form stable urea derivatives that survive the extraction process.

  • Extraction & Desorption: Remove the filter and desorb the derivatized isocyanates in 4 mL of an acetonitrile/dimethyl sulfoxide mixture (90:10 v/v). Agitate in an ultrasonic bath for 15 minutes to ensure complete recovery.

  • HPLC-UV Quantification: Inject the extract into an HPLC system equipped with a C18 reverse-phase column and a UV detector set to 254 nm. Quantify the concentration against a standard calibration curve of pre-derivatized DDI and HDI.

G A Diisocyanate Sample (DDI vs. HDI) B Sealed Headspace Chamber (25°C) A->B Equilibration C Air Sampling Pump (1 L/min) B->C Vapor Extraction D Derivatization Filter (1-(2-Pyridyl)piperazine) C->D Chemical Trapping E HPLC-UV/MS Quantification D->E Analysis

Fig 1. Headspace sampling workflow for comparative diisocyanate vapor quantification.

Conclusion: Impact on Laboratory Workflows

Validating the low vapor pressure of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane fundamentally alters how drug development and materials research labs handle polyurethane chemistry. Because DDI does not generate hazardous aerosol or vapor concentrations at room temperature , researchers can safely perform benchtop transfers and scale-up formulations without the strict requirement of high-velocity fume hoods or supplied-air respirators—engineering controls that are absolutely mandatory when handling HDI or TDI. By integrating DDI into formulations, laboratories achieve a dual benefit: maintaining the high reactivity of the isocyanate functional group while drastically elevating the baseline of occupational safety.

References
  • Schupp, T., & Plehiers, P. M. (2022). A brief overview of properties and reactions of diisocyanates. Toxicology and Industrial Health.[Link]

  • Chemical Society Reviews. (2022). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. RSC Publishing.[Link]

  • Environmental Protection Agency (EPA). (1989). Health Effects of Diisocyanates. EPA Document No. 86-890000080. [Link]

  • Google Patents. (2021).
  • National Center for Biotechnology Information (NCBI). (1998). HEALTH EFFECTS - Toxicological Profile for Hexamethylene Diisocyanate. Toxicological Profiles.[Link]

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